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  • Product: N-methyl-1,4-oxazepane-6-carboxamide
  • CAS: 1316225-27-0

Core Science & Biosynthesis

Foundational

N-methyl-1,4-oxazepane-6-carboxamide physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of N-methyl-1,4-oxazepane-6-carboxamide For Researchers, Scientists, and Drug Development Professionals Introduction In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Characterization of N-methyl-1,4-oxazepane-6-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation in drug discovery. Seven-membered heterocycles, such as the 1,4-oxazepane ring system, are of growing interest as they offer a unique three-dimensional chemical space compared to their more common six-membered counterparts like morpholine.[1] The increased conformational flexibility of the 1,4-oxazepane scaffold can be advantageous for binding to complex biological targets.[1] This guide focuses on a specific derivative, N-methyl-1,4-oxazepane-6-carboxamide, a compound that combines the promising 1,4-oxazepane core with a carboxamide functional group. The carboxamide group is a crucial element in numerous pharmaceutical compounds due to its unique structure and reactivity.[2]

This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of N-methyl-1,4-oxazepane-6-carboxamide. Given that this is a potentially novel compound, this guide will provide a predictive overview of its properties and a detailed roadmap for its synthesis and analytical validation.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C₇H₁₄N₂O₂Based on the chemical structure.
Molecular Weight 158.20 g/mol Calculated from the molecular formula.
Lipophilicity (LogP) Potentially low to moderateThe 1,4-oxazepane ring can increase lipophilicity compared to smaller rings, but the overall LogP is highly dependent on substituents.[1] The presence of the polar carboxamide group would likely contribute to a lower LogP.
Aqueous Solubility Likely solubleSaturated heterocycles generally improve aqueous solubility.[1] The polar functional groups (amide and ether) are expected to enhance water solubility.
pKa Predicted basic pKa ~8-10The nitrogen atom in the 1,4-oxazepane ring is basic. The predicted pKa for the parent 1,4-oxazepane is around 10.01.[3]
Physical State Likely a solid at room temperatureMany carboxamides and functionalized 1,4-oxazepanes are solids at room temperature.[4][5]

Proposed Synthetic Route

The synthesis of N-methyl-1,4-oxazepane-6-carboxamide can be approached through a multi-step process starting from commercially available precursors. The following proposed synthetic route is based on established methods for the synthesis of functionalized 1,4-oxazepanes.[4]

Synthetic_Workflow Proposed Synthesis of N-methyl-1,4-oxazepane-6-carboxamide cluster_0 Step 1: Synthesis of 1,4-Oxazepane-6-carboxylic acid cluster_1 Step 2: Amide Formation cluster_2 Purification A Starting Materials: - Amino alcohol derivative - Dihaloalkane derivative B Cyclization Reaction A->B C 1,4-Oxazepane-6-carboxylic acid intermediate B->C D Activation of Carboxylic Acid (e.g., with a coupling agent like HATU or EDC) C->D E Reaction with Methylamine D->E F N-methyl-1,4-oxazepane-6-carboxamide (Final Product) E->F G Work-up and Extraction F->G H Column Chromatography G->H I Pure Final Product H->I

Caption: Proposed synthetic workflow for N-methyl-1,4-oxazepane-6-carboxamide.

Detailed Experimental Protocol:

Step 1: Synthesis of a 1,4-Oxazepane-6-carboxylic acid derivative

This initial step would likely involve the cyclization of a suitable N-protected amino alcohol with a halo-substituted ester, followed by deprotection and hydrolysis to yield the carboxylic acid. A more direct approach could involve the synthesis of a 6-functionalized 1,4-oxazepane that can be converted to the carboxylic acid.[4]

Step 2: Amide Formation

  • Materials:

    • 1,4-Oxazepane-6-carboxylic acid (1 equivalent)

    • Methylamine (solution in THF or as a salt, 1.1 equivalents)

    • Amide coupling reagent (e.g., HATU, HOBt/EDC) (1.1 equivalents)

    • Tertiary amine base (e.g., DIPEA or triethylamine) (2-3 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the 1,4-oxazepane-6-carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amide coupling reagent and the tertiary amine base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Slowly add the methylamine solution to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-methyl-1,4-oxazepane-6-carboxamide.

Recommended Analytical Characterization

To confirm the successful synthesis and purity of N-methyl-1,4-oxazepane-6-carboxamide, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow Analytical Workflow for Characterization Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Identification Chroma Chromatography (TLC, HPLC) Start->Chroma Purity Assessment Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final Chroma->Final

Caption: Recommended analytical workflow for compound characterization.

Expected Spectroscopic Data:
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the 1,4-oxazepane ring and the N-methyl group. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield. The N-methyl group should appear as a singlet or a doublet (if coupled to the amide proton) around 2.7-3.0 ppm.[6][7] The protons on the oxazepane ring will likely show complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (around 170 ppm).[8] The carbons adjacent to the heteroatoms will also be downfield compared to the other aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected molecular ion peak [M+H]⁺ would be at m/z 159.1134. Predicted collision cross-section data for similar molecules can aid in identification.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups.[11]

    • N-H stretch: A band around 3300 cm⁻¹ (for the secondary amide).

    • C-H stretch: Bands in the 2850-3000 cm⁻¹ region.

    • C=O stretch (amide I band): A strong absorption around 1640-1680 cm⁻¹.[12]

    • N-H bend (amide II band): A band around 1550 cm⁻¹.

    • C-O-C stretch (ether): A strong band in the 1050-1150 cm⁻¹ region.

Potential Applications and Future Research

Derivatives of 1,4-oxazepane have shown promise as monoamine reuptake inhibitors, making them potential candidates for the treatment of depression, anxiety, and other neurological disorders.[13][14] The introduction of the N-methyl-carboxamide moiety at the 6-position could modulate the compound's binding affinity and selectivity for various monoamine transporters. Furthermore, 1,4-oxazepane derivatives have been investigated as dopamine D4 receptor ligands, which are targets for antipsychotic drugs.[15][16]

Future research on N-methyl-1,4-oxazepane-6-carboxamide should focus on:

  • In vitro pharmacological profiling: Assessing the compound's activity against a panel of relevant biological targets, such as monoamine transporters and G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to understand how structural modifications impact biological activity.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases.

Safety Precautions

As N-methyl-1,4-oxazepane-6-carboxamide is a novel chemical entity, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[17][18][19] A material safety data sheet (MSDS) is not available for this specific compound, but the safety precautions for related amines, amides, and heterocyclic compounds should be followed.[20] Avoid inhalation, ingestion, and skin contact.[17]

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem.
  • Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands - New Journal of Chemistry (RSC Publishing).
  • (PDF) Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles - ResearchGate.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
  • 1316223-40-1 | N,N-Dimethyl-1,4-oxazepane-6-carboxamide - AiFChem.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ACS Publications.
  • Synthesis, Characterization and Antibacterial Studies of New Carboxamide Derivatives of Dapsone. - ResearchGate.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Carboxamide group: Significance and symbolism.
  • Supporting Information - Rsc.org.
  • CA2813911A1 - 1,4-oxazepane derivatives - Google Patents.
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
  • Safety Data Sheet - Cayman Chemical.
  • SAFETY DATA SHEET - The Perfumers Apprentice.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - MDPI.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - OA Monitor Ireland.
  • 6-methyl-1,4-oxazepane | 1246494-22-3 - Sigma-Aldrich.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing).
  • 1246494-22-3|6-Methyl-1,4-oxazepane|BLD Pharm.
  • chemical hot product directory - m Methyl 1,4-oxazepane-6-carboxylate;hydrochloride , Madolin H - Guidechem.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ResearchGate.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG.
  • IR Absorption Bands and NMR - Rose-Hulman.
  • Methyl 1,4-oxazepane-6-carboxylate hydrochloride (C7H13NO3) - PubChemLite.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • Methyl 6-hydroxy-1,4-oxazepane-4-carboxylate 1934686-98-2 wiki - Guidechem.
  • 1,4-oxazepane-6-carboxylic acid hydrochloride | 1909326-46-0 - Sigma-Aldrich.
  • 6-methyl-1,4-oxazepane hydrochloride (C6H13NO) - PubChemLite.
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.

Sources

Exploratory

The N-methyl-1,4-oxazepane-6-carboxamide Scaffold: A Multi-Target Paradigm in Neuropharmacology

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the identification of versatile, highly tunable pharmacophores is paramount. N-methyl-1,4-oxazepane-6-carboxamide has emerged as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the identification of versatile, highly tunable pharmacophores is paramount. N-methyl-1,4-oxazepane-6-carboxamide has emerged as a privileged fragment core. Unlike traditional rigid heterocycles, this 7-membered ring system offers unique vectorial projections and conformational flexibility, allowing it to be decorated into highly potent ligands for a diverse array of neuropharmacological targets.

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, its binding affinities across three major target classes—Monoamine Transporters, Somatostatin Receptor Subtype 4 (SSTR4), and Dopamine D4 receptors—and provides self-validating experimental protocols for evaluating its derivatives in vitro.

Structural Dynamics & Conformational Rationale

From a structural biology perspective, the choice of a 1,4-oxazepane ring over a standard 6-membered morpholine ring is driven by the need to navigate complex protein binding pockets.

  • Conformational Flexibility: The 7-membered 1,4-oxazepane ring possesses a higher degree of conformational freedom than the rigid chair conformation of morpholine. This flexibility allows the scaffold to adopt multiple low-energy states, adapting to the dynamic topologies of G-protein coupled receptors (GPCRs) and monoamine transporters 1.

  • The N-Methyl Group: The basic nitrogen at position 4 (pKa ~8.5) is protonated at physiological pH. N-methylation restricts the ring from flipping indiscriminately, favoring a "twist-chair" conformation. Crucially, this protonated amine forms an essential salt bridge with conserved Aspartate residues in target receptors (e.g., Asp126 in SSTR4 and Asp98 in SERT).

  • The 6-Carboxamide Vector: The carboxamide group acts as a dual hydrogen bond donor and acceptor. By projecting outward from the 6-position, it serves as a critical anchoring point, interacting with polar residues in auxiliary binding pockets (such as Asn199 in SSTR4) [[2]]().

Multi-Receptor Binding Profiles

Monoamine Transporters (SERT, NET, DAT)

Derivatives of N-methyl-1,4-oxazepane-6-carboxamide are highly effective as Triple Reuptake Inhibitors (TRIs). Specifically, the addition of a 3,4-dichlorophenyl group at the 7-position yields compounds with potent inhibitory activity against the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters 3. The exact stereochemistry—typically the (6R, 7R) enantiomer—is vital for orienting the aryl ring into the hydrophobic S1 pocket of the transporters while maintaining the salt bridge via the N-methyl amine.

Somatostatin Receptor Subtype 4 (SSTR4)

In Alzheimer's disease research, activating SSTR4 within the neocortex stimulates neprilysin, an enzyme responsible for amyloid-beta catabolism. 1,4-oxazepane amides have been patented as potent SSTR4 agonists 4. Quantum mechanics/molecular mechanics (QM/MM) refinement reveals that the 6-carboxamide moiety mimics the Lys9 residue of endogenous somatostatin, forming a direct hydrogen bond with Asn199, while the core nitrogen interacts with Asp126 2.

Dopamine D4 Receptor

The scaffold also demonstrates remarkable utility in developing antipsychotics with low extrapyramidal side effects. 1,4-oxazepane derivatives exhibit high affinity for the human recombinant dopamine D4.2 receptor (low nanomolar range) while showing negligible affinity for the D2 receptor up to 10 µM 5.

Binding_Mechanisms cluster_0 Monoamine Transporters (SERT/NET/DAT) cluster_1 GPCR Targets (SSTR4 & D4) Scaffold N-methyl-1,4-oxazepane- 6-carboxamide Core TRI Blocks Neurotransmitter Reuptake Scaffold->TRI 7-Aryl Derivatives SSTR4 SSTR4 Agonism (Asp126 & Asn199) Scaffold->SSTR4 Amide Derivatives D4 Dopamine D4 Antagonism Scaffold->D4 2,4-Disubstituted Effect1 Antidepressant / Anxiolytic Efficacy TRI->Effect1 Effect2 A-beta Catabolism & Antipsychotic Efficacy SSTR4->Effect2 D4->Effect2

Diagram 1: Multi-target pharmacological pathways of N-methyl-1,4-oxazepane-6-carboxamide derivatives.

Quantitative Binding Affinity Data

The bare fragment core possesses low intrinsic affinity, acting merely as a starting point for structure-based drug design. However, targeted substitutions yield highly potent ligands.

Scaffold / DerivativePrimary TargetBinding Affinity ( Ki​ )Pharmacological Role
N-methyl-1,4-oxazepane-6-carboxamide Baseline> 10,000 nMPharmacophoric Fragment Core
(6R, 7R)-7-(3,4-dichlorophenyl) derivativeSERT / NET / DAT10 - 50 nMTriple Reuptake Inhibitor (TRI)
1,4-oxazepane amide derivativeSSTR4~25 nMAgonist (Neprilysin stimulation)
2,4-disubstituted 1,4-oxazepaneDopamine D4.2< 15 nMSelective D4 Antagonist

Self-Validating Experimental Methodologies

To ensure scientific integrity, a protocol is only as robust as its internal controls. Basic amines like N-methyl-1,4-oxazepanes are prone to non-specific lipophilic partitioning. The following radioligand competition assay workflow incorporates real-time system suitability checks to prevent false positives.

Radioligand Competition Assay (SERT/NET/DAT)

Causality Check: We utilize [3H] citalopram (for SERT), [3H] nisoxetine (for NET), and [3H] WIN35428 (for DAT) because these radioligands exhibit exceptionally high specific binding and low off-target noise, allowing for precise determination of the derivative's Ki​ .

Step-by-Step Protocol:

  • Membrane Preparation & QC: Resuspend HEK293 cell membranes stably expressing the target transporter in oxygenated Krebs-Ringer buffer (pH 7.4). Self-Validation: Perform a rapid Bmax​ saturation binding check. If receptor density is below 0.5 pmol/mg protein, discard the batch to avoid signal-to-noise degradation.

  • Incubation: In a 96-well plate, combine 100 µL of membrane homogenate (15 µg protein), 50 µL of the respective radioligand (at its Kd​ concentration), and 50 µL of the 1,4-oxazepane test compound (serial dilutions from 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Definition: Include control wells containing 10 µM of a known cold competitor (e.g., fluoxetine for SERT). Self-Validation: If NSB exceeds 30% of total binding, the assay is automatically flagged for radioligand degradation or lipid partitioning artifacts.

  • Filtration & Detection: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific charge interactions). Wash three times with ice-cold buffer.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation. Self-Validation: Check the Hill slope ( nH​ ). A slope significantly deviating from 1.0 indicates allosteric interference or assay insolubility.

Orthogonal Functional Validation

Binding does not equal function. To confirm that the Ki​ translates to actual reuptake inhibition, an orthogonal functional assay must be performed using a fluorescent neurotransmitter analog (e.g., ASP+). If the functional IC50​ is more than 10-fold weaker than the binding Ki​ , the compound may be trapped in the membrane rather than actively engaging the transporter pore.

Protocol_Workflow QC Membrane QC (Bmax Validation) Assay Radioligand Competition Assay QC->Assay Pass NSB NSB Check (<30% Total Binding) Assay->NSB Data Schild Analysis (Hill Slope ~1.0) NSB->Data Validated Ortho Orthogonal Validation (ASP+ Uptake) Data->Ortho Ki Confirmed

Diagram 2: Self-validating experimental workflow for evaluating binding affinity.

References

  • Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. Benchchem.1

  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents. 3

  • WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists. Google Patents. 4

  • Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes using quantum mechanics approaches. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

How to synthesize N-methyl-1,4-oxazepane-6-carboxamide in the laboratory

Application Note: Laboratory Synthesis and Isolation of N-Methyl-1,4-oxazepane-6-carboxamide Introduction and Mechanistic Rationale 1,4-Oxazepane derivatives are highly valued scaffolds in contemporary medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Isolation of N-Methyl-1,4-oxazepane-6-carboxamide

Introduction and Mechanistic Rationale

1,4-Oxazepane derivatives are highly valued scaffolds in contemporary medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors (Triple Reuptake Inhibitors) targeting the central nervous system for the treatment of depression, anxiety, and related disorders[1]. The compound N-methyl-1,4-oxazepane-6-carboxamide (CAS: 1316225-27-0) serves as a critical structural intermediate[2].

Synthesizing this seven-membered heterocyclic amide requires stringent control over coupling conditions to maximize yield and prevent unwanted side reactions, such as ring-opening or oligomerization. The most robust approach utilizes 4-Boc-1,4-oxazepane-6-carboxylic acid as the starting material. The transformation relies on a two-step sequence: a HATU-mediated amidation followed by acidic Boc-deprotection. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard EDC/HOBt protocols due to its superior efficiency in generating the highly reactive HOAt active ester, which accelerates the coupling of the secondary cyclic system with methylamine while minimizing byproducts.

Synthetic Workflow

G A 4-Boc-1,4-oxazepane- 6-carboxylic acid B Amidation (MeNH2, HATU, DIPEA) A->B C 4-Boc-N-methyl-1,4- oxazepane-6-carboxamide B->C D Deprotection (HCl / Dioxane) C->D E N-methyl-1,4-oxazepane- 6-carboxamide HCl D->E

Synthesis workflow for N-methyl-1,4-oxazepane-6-carboxamide.

Quantitative Reaction Parameters

To ensure a self-validating system, the stoichiometry is strictly controlled. The use of a slight excess of HATU and a significant excess of DIPEA (N,N-Diisopropylethylamine) ensures complete activation of the carboxylic acid and neutralizes the hydrochloride salt of the methylamine reagent.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
4-Boc-1,4-oxazepane-6-carboxylic acid245.271.02.45 gStarting Material
Methylamine hydrochloride67.521.51.01 gAmine Nucleophile
HATU380.231.24.56 gCoupling Agent
DIPEA129.244.06.96 mL (5.17 g)Non-nucleophilic Base
DMF (Anhydrous)73.09-25.0 mLSolvent
4M HCl in Dioxane-10.025.0 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Boc-N-methyl-1,4-oxazepane-6-carboxamide

Causality Note: Anhydrous DMF is utilized to prevent the competitive hydrolysis of the highly reactive HOAt ester intermediate back to the starting carboxylic acid.

  • Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Boc-1,4-oxazepane-6-carboxylic acid (2.45 g, 10.0 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (6.96 mL, 40.0 mmol) to the solution. Stir for 5 minutes at room temperature (20-25 °C).

  • Coupling Reagent: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (4.56 g, 12.0 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active ester.

  • Nucleophilic Attack: Add methylamine hydrochloride (1.01 g, 15.0 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction for 4–6 hours. Monitor reaction progress via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is complete when the starting material mass (m/z 244 [M-H]-) is fully consumed.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to afford the Boc-protected intermediate.

Protocol B: Acidic Deprotection to N-methyl-1,4-oxazepane-6-carboxamide Hydrochloride

Causality Note: 4M HCl in dioxane is chosen over Trifluoroacetic acid (TFA) because it directly yields the stable, highly crystalline hydrochloride salt, bypassing the need for a subsequent salt-exchange step often required for biological assays[1].

  • Dissolution: Dissolve the purified 4-Boc-N-methyl-1,4-oxazepane-6-carboxamide (approx. 2.5 g) in anhydrous Dichloromethane (DCM, 10 mL) in a 50 mL round-bottom flask.

  • Deprotection: Cool the flask to 0 °C. Slowly add 4M HCl in Dioxane (25.0 mL, 100 mmol) dropwise via a syringe.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Gas evolution (isobutylene and CO2) will be observed.

  • Validation: Confirm the complete removal of the Boc group via LC-MS (target product m/z = 159.1 [M+H]+).

  • Isolation: Concentrate the reaction mixture under a stream of nitrogen or reduced pressure to remove DCM and excess HCl/Dioxane.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (30 mL). Stir vigorously for 15 minutes, then filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 10 mL) and dry under high vacuum to afford N-methyl-1,4-oxazepane-6-carboxamide hydrochloride[3] as a white to off-white crystalline solid.

References

  • WO2012046882A1 - 1,4-oxazepane derivatives Source: Google Patents URL

Sources

Application

Application Note: HPLC Method Development and Validation for N-methyl-1,4-oxazepane-6-carboxamide

Introduction N-methyl-1,4-oxazepane-6-carboxamide is a highly polar, basic nitrogen-containing heterocycle. Compounds containing the 1,4-oxazepane scaffold are frequently investigated for their potent monoamine reuptake...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-methyl-1,4-oxazepane-6-carboxamide is a highly polar, basic nitrogen-containing heterocycle. Compounds containing the 1,4-oxazepane scaffold are frequently investigated for their potent monoamine reuptake inhibitory activity, making them critical intermediates or active pharmaceutical ingredients (APIs) for psychoneurotic indications such as depression and anxiety 1[1].

Due to its high polarity and basicity, quantifying this compound presents significant analytical challenges. Traditional chromatographic approaches often fail to provide adequate retention or peak symmetry. This application note details the scientific rationale, development, and ICH Q2(R2)-compliant validation of a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method designed specifically for this class of molecules.

Method Development Strategy: The Scientific Rationale

Overcoming the Polarity Challenge: HILIC vs. RPLC

From an application science perspective, method development must be driven by the physicochemical profile of the analyte. N-methyl-1,4-oxazepane-6-carboxamide is highly polar. When subjected to standard Reversed-Phase Liquid Chromatography (RPLC) using hydrophobic alkyl phases (e.g., C18), polar analytes exhibit negligible affinity for the stationary phase, resulting in rapid elution at or near the void volume 2[2]. While ion-pairing reagents can artificially induce retention in RPLC, they are cumbersome, cause irreversible column contamination, and suppress ionization if the method is later transferred to Mass Spectrometry [[3]](3].

To achieve orthogonal selectivity and strong retention, HILIC is the scientifically sound choice 4[4]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent, effectively reversing the RPLC elution order 2[2].

MethodDev start Analyte: N-methyl-1,4-oxazepane -6-carboxamide prop Physicochemical Profile: Highly Polar, Basic Amine (pKa ~8.5), Weak UV Chromophore start->prop rplc Reversed-Phase LC (RPLC) (High Aqueous / Low Organic) prop->rplc Traditional Approach hilic HILIC Mode (High Organic / Low Aqueous) prop->hilic Polar Approach rplc_fail Result: Poor Retention (Elutes in Void Volume) rplc->rplc_fail hilic_success Result: Strong Retention & Orthogonal Selectivity hilic->hilic_success opt Optimized Conditions: Zwitterionic Stationary Phase + 10 mM NH₄FA Buffer (pH 3.0) hilic_success->opt

Fig 1: Decision logic for selecting HILIC over RPLC for polar basic compounds.

Mobile Phase and pH Optimization

The oxazepane ring contains a basic amine that is protonated under typical acidic to neutral chromatographic conditions. In HILIC, unshielded silanols on the silica-based stationary phase can lead to severe peak tailing via secondary ion-exchange interactions. To mitigate this, a volatile buffer—10 mM ammonium formate—is incorporated into the aqueous phase. The ammonium ions act as silanol blockers, while the formate buffer (adjusted to pH 3.0) maintains the analyte in a consistent ionization state, ensuring sharp, symmetrical peaks 5[5].

Sample Diluent Causality

A critical, often overlooked parameter in HILIC is the sample diluent. Injecting a sample dissolved in a highly aqueous diluent causes severe peak distortion because the strong solvent (water) disrupts the water-enriched partitioning layer on the stationary phase. Therefore, the sample diluent must closely match the initial highly organic mobile phase conditions 5[5].

Standard Operating Procedure: Analytical Protocol

Chromatographic Conditions

The following self-validating system parameters ensure run-to-run reliability.

ParameterSpecification
Column Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic (15% A : 85% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (Reference 360 nm)
Injection Volume 5 µL
Run Time 10 Minutes
System Suitability Testing (SST)

Before sample analysis, the system must pass the following SST criteria to prove it is fit-for-purpose:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

  • Injection Precision: %RSD ≤ 2.0% (n=5 replicate injections of the working standard).

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of N-methyl-1,4-oxazepane-6-carboxamide reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 70 mL of Sample Diluent (Acetonitrile:Water, 85:15 v/v). Sonicate for 5 minutes.

  • Dilution: Dilute to volume with Sample Diluent and mix well (Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. (Note: Do not use Nylon filters, as they may bind polar basic compounds).

Method Validation Framework (ICH Q2(R2) Compliance)

The validation protocol is strictly aligned with the modernized ICH Q2(R2) and ICH Q14 guidelines. This simultaneous release by the FDA and ICH represents a paradigm shift from a rigid "check-the-box" checklist to a science- and risk-based lifecycle approach 6[6]. The Analytical Target Profile (ATP) defines the method's performance requirements for its intended use, ensuring continuous monitoring throughout the method's lifecycle 7[7].

Validation cluster_q2 ICH Q2(R2) Core Validation Parameters q14 ICH Q14: Analytical Target Profile (ATP) spec Specificity (Forced Degradation) q14->spec lin Linearity & Range (R² ≥ 0.999) spec->lin acc Accuracy (Spike Recovery) lin->acc prec Precision (RSD ≤ 2.0%) acc->prec rob Robustness (DoE Evaluation) prec->rob life Lifecycle Management rob->life

Fig 2: Lifecycle validation workflow integrating ICH Q14 and Q2(R2) guidelines.

Specificity and Forced Degradation

Specificity demonstrates the method's ability to unambiguously assess the analyte in the presence of expected impurities and degradants 8[8]. The API was subjected to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2O2), Thermal (60°C), and Photolytic (UV/Vis light). Peak purity was verified using Photodiode Array (PDA) detection, confirming that the purity angle was less than the purity threshold for all stressed samples.

Linearity, Range, LOD, and LOQ

Linearity was established by injecting standard solutions ranging from 50% to 150% of the nominal working concentration (50, 80, 100, 120, and 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.

Accuracy and Precision

Accuracy is defined as the closeness of the test results to the true value, typically assessed by spiking a placebo with a known amount of analyte 6[6]. Triplicate preparations at 80%, 100%, and 120% levels were analyzed. Precision was evaluated at the repeatability level (intra-day, n=6) and intermediate precision level (inter-day, different analyst).

Robustness

Robustness was evaluated using a Design of Experiments (DoE) approach, deliberately varying flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase aqueous ratio (±2%). This aligns with ICH Q14 principles of understanding method parameter interactions to facilitate post-approval change management 7[7].

Validation Results Summary

The quantitative data obtained during the validation lifecycle are summarized below, demonstrating full compliance with regulatory thresholds.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity (50-150 µg/mL) Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery %) 98.0% – 102.0%99.5% – 101.2%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.8%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, 2 days)1.1%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)0.5 µg/mL / 1.5 µg/mLPass
Robustness System Suitability criteria metAll SST parameters passedPass

Conclusion

By leveraging the physicochemical properties of N-methyl-1,4-oxazepane-6-carboxamide, a highly robust HILIC-UV method was developed to overcome the inherent limitations of standard reversed-phase chromatography. The method was fully validated in accordance with the modernized ICH Q2(R2) and Q14 guidelines, proving to be specific, linear, accurate, and precise. The integration of a lifecycle approach ensures that this analytical procedure remains fit-for-purpose throughout its routine use in pharmaceutical quality control environments.

References

  • 8 - fda.gov[8]

  • 6 - labmanager.com[6] 3.2 - agilent.com[2] 4.7 - federalregister.gov[7] 5.4 - chromtech.com[4]

  • 3 - hplc.eu[3] 7.5 - chromatographyonline.com[5] 8.1 - google.com[1]

Sources

Method

Protocols for dissolving N-methyl-1,4-oxazepane-6-carboxamide in DMSO

Application Note: Solvation Protocols and Mechanistic Handling of N-methyl-1,4-oxazepane-6-carboxamide in DMSO Executive Summary & Scope This guide outlines the physicochemical rationale and a self-validating protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation Protocols and Mechanistic Handling of N-methyl-1,4-oxazepane-6-carboxamide in DMSO

Executive Summary & Scope

This guide outlines the physicochemical rationale and a self-validating protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO).

Physicochemical Profile

To design an effective solvation strategy, we must first analyze the quantitative and structural properties of the target molecule.

PropertyValueRationale / Impact on Solvation
Compound Name N-methyl-1,4-oxazepane-6-carboxamideTarget pharmacophore core.
CAS Number 1316225-27-0Unique chemical identifier[3].
Molecular Formula C₇H₁₄N₂O₂Determines molecular weight and steric bulk.
Molecular Weight ~158.20 g/mol (Free Base)Critical for precise molarity calculations (e.g., 10 mM stock).
Primary Solvent Anhydrous DMSO (>99.9%)High dielectric constant disrupts solid-state H-bonds.
Storage (Solid) 4°C to -20°C, desiccatedPrevents hydrolytic degradation of the amide bond.
Storage (Solution) -80°C in dark, single-use aliquotsMinimizes freeze-thaw degradation and concentration gradients.

Solvation Mechanics: The Rationale for DMSO

The Causality of Solvent Selection: In its crystalline solid state, N-methyl-1,4-oxazepane-6-carboxamide forms a tightly packed lattice. The carboxamide group (-CONHCH₃) acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), while the oxazepane ring contains a basic amine nitrogen and an ether oxygen.

Dimethyl sulfoxide (DMSO) is uniquely suited to dissolve this structure. As a polar aprotic solvent with a high dielectric constant (ε = 46.7), its highly polarized S=O bond acts as a potent hydrogen bond acceptor. This allows DMSO to effectively solvate the carboxamide protons and disrupt the intermolecular hydrogen-bonded network of the crystal lattice without donating protons. Because DMSO lacks a hydrogen bond donor, it does not protonate the basic nitrogen of the oxazepane ring, thereby maintaining the molecule's structural and chemical integrity in solution.

Optimized Protocol: Preparation of in vitro Stock Solutions

This step-by-step methodology is designed as a self-validating system to ensure absolute solvation and prevent artifactual data in downstream assays.

Step 1: Thermal Equilibration

  • Action: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature (25°C) for 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water is an anti-solvent for the lipophilic oxazepane core; its introduction will drastically lower the solubility limit in DMSO and cause irreversible micro-precipitation.

Step 2: Precision Weighing

  • Action: Weigh the required mass (e.g., 1.58 mg for 1 mL of 10 mM stock) using an analytical balance equipped with an anti-static ionizer.

  • Causality: The dry powder is prone to electrostatic flyaway, which compromises the accuracy of the final stock concentration.

Step 3: Solvent Addition

  • Action: Add the calculated volume of Anhydrous DMSO (>99.9% purity, stored over molecular sieves) to the vial.

  • Causality: Standard laboratory DMSO rapidly absorbs atmospheric water. Using strictly anhydrous DMSO ensures the solvent retains its maximum solvating power for the heterocyclic ring.

Step 4: Acoustic Cavitation (Sonication)

  • Action: Vortex the solution for 30 seconds, followed by bath sonication at room temperature for 5–10 minutes.

  • Causality: High-frequency sound waves create localized microscopic pressure changes (cavitation), physically breaking apart stubborn micro-crystals and overcoming the lattice energy without subjecting the molecule to degradative bulk heating.

Step 5: System Validation (The Tyndall Effect)

  • Action: Shine a focused beam of light (e.g., a laser pointer) through the vial against a dark background.

  • Validation: If the light beam is visible as a solid line through the liquid (scattering), undissolved micro-particles remain (colloidal suspension). A true, fully solvated solution will not scatter the light. Do not proceed until the solution passes this visual validation.

Step 6: Aliquoting and Cryopreservation

  • Action: Divide the 10 mM master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes and flash-freeze for storage at -80°C.

  • Causality: Repeated freeze-thaw cycles introduce condensation (water) and cause localized concentration gradients (cryo-concentration), leading to assay variability.

Workflow Visualization

DissolutionWorkflow A 1. N-methyl-1,4-oxazepane- 6-carboxamide (Solid) B 2. Thermal Equilibration (Desiccator, 25°C) A->B C 3. Add Anhydrous DMSO (>99.9% Purity) B->C D 4. Acoustic Cavitation (Sonication, 10 min) C->D E 5. 10 mM Master Stock Solution D->E F 6. Aliquoting & Storage (-20°C to -80°C) E->F G 7. Serial Dilution in Assay Buffer (<0.1% DMSO) E->G

Caption: Workflow for the preparation and validation of N-methyl-1,4-oxazepane-6-carboxamide in DMSO.

Pharmacological Application: Monoamine Reuptake Inhibition Assays

When transitioning the compound from the DMSO master stock to an aqueous in vitro environment (e.g., a cell-based Norepinephrine Transporter inhibition assay), the final DMSO concentration must be strictly controlled.

Assay Integration Standard: Serial dilutions must be performed such that the final DMSO concentration in the biological assay buffer (e.g., HBSS or DMEM) remains below 0.1% (v/v) . Concentrations exceeding this threshold can alter cell membrane lipid bilayer fluidity, leading to artifactual monoamine uptake readings or direct solvent-induced cytotoxicity.

MechanismPathway NMO Oxazepane Derivatives NET Norepinephrine Transporter (NET) NMO->NET Inhibits Synapse Synaptic Cleft (Increased NE) NET->Synapse Prevents Reuptake Receptor Adrenergic Receptors Synapse->Receptor Activates Effect Modulation of Urinary Tract Receptor->Effect

Caption: Pharmacological pathway of oxazepane derivatives inhibiting the norepinephrine transporter.

References

  • World Intellectual Property Organization. (2012).1,4-oxazepane derivatives (Patent No. WO2012046882A1). Google Patents.
  • Yukawa, Tomoya. (2017). Creation of novel peripheral nerve selective noradrenaline reuptake inhibitors directed towards therapeutic agents for stress urinary incontinence. Kansai University / National Institute of Informatics. URL:[Link]

Sources

Application

Application Note: In Vitro Characterization of N-methyl-1,4-oxazepane-6-carboxamide Derivatives as Peripheral-Selective Noradrenaline Reuptake Inhibitors

Executive Summary N-methyl-1,4-oxazepane-6-carboxamide and its structural derivatives represent a highly specialized class of monoamine reuptake inhibitors[1]. In recent drug discovery efforts, this 1,4-oxazepane scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-1,4-oxazepane-6-carboxamide and its structural derivatives represent a highly specialized class of monoamine reuptake inhibitors[1]. In recent drug discovery efforts, this 1,4-oxazepane scaffold has been heavily optimized to act as a peripheral-selective noradrenaline reuptake inhibitor (NRI)[2]. By drastically reducing blood-brain barrier (BBB) penetration, these compounds mitigate the central nervous system (CNS) side effects typically associated with traditional NRIs (such as insomnia or cardiovascular events), while effectively increasing urethral resistance[3]. This makes them highly promising candidates for the treatment of stress urinary incontinence (SUI) and related peripheral neuropathies.

This application note provides a comprehensive, self-validating cell culture and assay protocol for evaluating the potency and selectivity of N-methyl-1,4-oxazepane-6-carboxamide derivatives against the human Norepinephrine Transporter (hNET), Serotonin Transporter (hSERT), and Dopamine Transporter (hDAT).

Mechanistic Rationale

The primary therapeutic mechanism of these derivatives relies on the blockade of hNET in peripheral tissues. In the urethral smooth muscle, sympathetic nerve terminals release norepinephrine (NE) to maintain muscle tone. Normally, hNET rapidly clears NE from the synaptic cleft, terminating the signal. By introducing an N-methyl-1,4-oxazepane-6-carboxamide derivative, hNET is competitively inhibited, leading to an accumulation of NE in the synapse and sustained activation of postsynaptic adrenergic receptors.

G Presynaptic Presynaptic Nerve Terminal (NE Release) Synapse Synaptic Cleft (Increased [NE]) Presynaptic->Synapse Releases NE NET Norepinephrine Transporter (hNET) Synapse->NET Reuptake Attempt Postsynaptic Urethral Smooth Muscle (Adrenergic Receptors) Synapse->Postsynaptic Activates Receptors NET->Synapse NE Accumulates Inhibitor N-methyl-1,4-oxazepane- 6-carboxamide Inhibitor->NET Blocks Transport

Fig 1. Mechanism of action for peripheral NET inhibition in urethral smooth muscle.

Experimental Design & Causality

To ensure a trustworthy and self-validating system, the assay is designed around stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) expressing human monoamine transporters.

Cell Line Maintenance
  • Cell Lines: HEK293-hNET, CHO-hSERT, and CHO-hDAT.

  • Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL G418 (to maintain selection pressure for the transporter plasmid).

  • Causality: Utilizing stably transfected lines over transient transfections ensures a consistent transporter expression level across passages, which is critical for reproducible IC50 determinations.

Assay Buffer Formulation
  • Composition: 126 mM NaCl, 4.95 mM KCl, 1.26 mM KH₂PO₄, 1.26 mM MgSO₄, 10 mM HEPES, 2.32 mM CaCl₂, 5.52 mM Glucose, 0.5% BSA. Adjusted to pH 7.4.

  • Causality of Components:

    • NaCl & KCl: Monoamine transporters are Na⁺/Cl⁻ dependent symporters. The steep sodium gradient drives the conformational change required to translocate the substrate.

    • Glucose: Provides the metabolic energy required for the Na⁺/K⁺-ATPase pump to maintain the electrochemical gradient during the assay.

    • 0.5% BSA: N-methyl-1,4-oxazepane-6-carboxamide derivatives often possess lipophilic properties. Bovine Serum Albumin acts as a carrier, preventing non-specific binding of the drug to the polystyrene walls of the 96-well plate, preventing artificially inflated IC50 values.

In Vitro Monoamine Reuptake Assay Protocol

Workflow Seed Seed Cells (HEK293-hNET) Wash Wash & Add Assay Buffer Seed->Wash Compound Add Inhibitor (Serial Dilution) Wash->Compound Substrate Add Substrate ([3H]-NE) Compound->Substrate Incubate Incubate (37°C, 15 min) Substrate->Incubate Read Lyse & Read Signal Incubate->Read

Fig 2. Step-by-step workflow for the in vitro monoamine reuptake assay.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells at 80% confluency. Seed at a density of 40,000 cells/well in a 96-well poly-D-lysine coated microplate. Incubate overnight at 37°C, 5% CO₂.

  • Washing: Carefully aspirate the growth medium. Wash the cells once with 200 µL of warm Assay Buffer to remove residual serum proteins that might interfere with compound binding.

  • Compound Addition: Prepare a 10-fold concentrated stock of the N-methyl-1,4-oxazepane-6-carboxamide test compound in Assay Buffer (from a 10 mM DMSO stock). Add 10 µL of the diluted compound to the wells to achieve the desired final concentration (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • Self-Validation Control: Include a positive control (e.g., Nisoxetine for NET) and a negative control (10 µM Nisoxetine to define non-specific uptake).

  • Pre-Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to equilibrate with the transporter.

  • Substrate Addition: Add 10 µL of radiolabeled substrate (e.g., [³H]-Norepinephrine at a final concentration of 10 nM).

  • Uptake Incubation: Incubate for exactly 15 minutes at 37°C. Note: Strict timing is required to ensure the uptake remains in the linear phase.

  • Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold Assay Buffer. The cold temperature halts membrane fluidity and transporter kinetics.

  • Quantification: Lyse the cells using 50 µL of 0.1 N NaOH or a compatible scintillation cocktail (e.g., MicroScint-20). Quantify the retained radioactivity using a microplate scintillation counter.

Data Analysis & Expected Outcomes

To validate the assay, first calculate the Z'-factor using the total uptake (vehicle control) and non-specific uptake (10 µM Nisoxetine control). A Z'-factor > 0.5 indicates a robust assay.

Calculate the specific uptake by subtracting the non-specific uptake from all test values. Plot the specific uptake (as a percentage of the vehicle control) against the log concentration of the inhibitor. Use a four-parameter logistic non-linear regression model to determine the IC50.

Representative Quantitative Data

The following table summarizes the expected selectivity profile of an optimized N-methyl-1,4-oxazepane-6-carboxamide derivative compared to a non-selective clinical standard (Duloxetine)[2],[3].

CompoundhNET IC50 (nM)hSERT IC50 (nM)hDAT IC50 (nM)Selectivity (SERT/NET)
N-methyl-1,4-oxazepane-6-carboxamide derivative 4.2 ± 0.5> 10,000> 10,000> 2380
Duloxetine (Control) 12.5 ± 1.20.8 ± 0.1320 ± 150.064

Interpretation: The data demonstrates that the 1,4-oxazepane scaffold provides extreme selectivity for hNET over hSERT and hDAT, confirming its utility as a highly targeted peripheral agent.

Sources

Method

Comprehensive 1H and 13C NMR Characterization of N-methyl-1,4-oxazepane-6-carboxamide: A Detailed Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract N-methyl-1,4-oxazepane-6-carboxamide is a novel heterocyclic compound featuring a seven-membered 1,4-oxazepane scaffold, a stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1,4-oxazepane-6-carboxamide is a novel heterocyclic compound featuring a seven-membered 1,4-oxazepane scaffold, a structure of significant interest in medicinal chemistry for its potential therapeutic applications.[1][2] Accurate and unambiguous structural elucidation is a critical first step in the development of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[3] This application note provides a comprehensive guide to the characterization of N-methyl-1,4-oxazepane-6-carboxamide using 1H and 13C NMR spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features based on established principles of NMR and data from analogous structures. This guide is designed to provide researchers with the necessary framework for the structural verification and quality control of this and related heterocyclic molecules.

Introduction: The Structural Challenge and the NMR Solution

The 1,4-oxazepane ring system is a seven-membered saturated heterocycle that offers a flexible, three-dimensional scaffold distinct from more common five- and six-membered rings.[2][4] This structural uniqueness makes it a valuable motif in drug discovery. The title compound, N-methyl-1,4-oxazepane-6-carboxamide, incorporates this core along with an N-methyl group on the ring nitrogen and a carboxamide functional group at the C6 position.

The conformational flexibility of the seven-membered ring and the presence of multiple heteroatoms can lead to complex NMR spectra.[5][6] Therefore, a systematic approach combining one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for complete and confident assignment of all proton and carbon signals. This document outlines the theoretical basis for spectral prediction and provides a field-proven protocol for acquiring and interpreting the necessary data.

Predicted Spectral Features: An Expert Analysis

Based on the chemical structure of N-methyl-1,4-oxazepane-6-carboxamide, we can predict the key features of its 1H and 13C NMR spectra. These predictions are derived from established chemical shift principles and data from similar structures, such as N-substituted morpholines and other 1,4-oxazepane derivatives.[1][7][8][9]

Predicted ¹H NMR Spectral Data

The proton spectrum is expected to show distinct signals for the oxazepane ring protons, the ring N-methyl group, and the amide N-methyl and NH protons. The protons on carbons adjacent to the electronegative oxygen atom (C2 and C7) are expected to be the most deshielded within the ring's aliphatic region.

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Amide NH5.5 - 8.5Broad singlet (br s) or Quartet (q)Chemical shift is highly dependent on solvent and concentration.[10][11] Coupling to the amide methyl protons may be observed.
Ring Protons (C2-H, C7-H)3.5 - 4.5Multiplets (m)Deshielded due to proximity to the ring oxygen atom. Complex splitting due to geminal and vicinal coupling.
Ring Protons (C3-H, C5-H)2.5 - 3.5Multiplets (m)Adjacent to the ring nitrogen atom.
Ring Proton (C6-H)2.5 - 3.5Multiplet (m)Alpha to the carbonyl group, leading to deshielding.
Amide N-CH₃2.7 - 3.0Doublet (d)Coupled to the amide NH proton.
Ring N-CH₃2.3 - 2.8Singlet (s)A sharp singlet characteristic of an N-methyl group on a saturated heterocycle.
Predicted ¹³C NMR Spectral Data

The proton-decoupled 13C spectrum will provide a single peak for each unique carbon environment. The carbonyl carbon of the amide group is expected to be the most downfield signal.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Amide C=O170 - 175Characteristic chemical shift for an amide carbonyl.[12]
Ring Carbons (C2, C7)65 - 80Adjacent to the ring oxygen atom.
Ring Carbons (C3, C5)50 - 65Adjacent to the ring nitrogen atom.
Ring Carbon (C6)40 - 55Alpha to the carbonyl group.
Ring N-CH₃40 - 50Typical range for an N-methyl group on a heterocycle.
Amide N-CH₃25 - 30Aliphatic methyl carbon attached to nitrogen.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to produce high-quality, reproducible NMR data, forming a self-validating system when combined with 2D correlation experiments.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh 10-15 mg of sample for ¹H and ¹³C NMR. B Select deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A->B C Dissolve sample in ~0.7 mL of solvent in a vial. B->C D Add internal standard (e.g., TMS), if required. C->D E Filter solution into a 5 mm NMR tube. D->E F Acquire ¹H NMR Spectrum E->F Transfer to Spectrometer G Acquire ¹³C{¹H} NMR Spectrum F->G H Acquire 2D NMR (COSY, HSQC, HMBC) G->H I Process spectra (FT, Phasing, Baseline Correction) H->I J Assign signals using 1D and 2D spectral data. I->J K Tabulate results and confirm structure. J->K

Caption: Workflow for NMR characterization.

Detailed Protocol for Sample Preparation

The causality behind proper sample preparation is to ensure high-resolution spectra free from artifacts. A well-prepared sample minimizes signal broadening and maximizes the signal-to-noise ratio.

  • Sample Weighing: Accurately weigh 10-15 mg of N-methyl-1,4-oxazepane-6-carboxamide. This quantity is sufficient for both 1H and subsequent 13C NMR experiments on modern spectrometers (≥400 MHz).[13]

  • Solvent Selection:

    • Chloroform-d (CDCl₃): A common, non-polar solvent suitable for many organic compounds.[14] The amide NH proton may exchange or exhibit broad signals. The residual solvent peak appears at ~7.26 ppm, and the carbon signal at ~77.2 ppm.[15][16]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is excellent for observing amide NH protons as it reduces the rate of chemical exchange and forms hydrogen bonds, often resulting in sharper signals at a downfield shift.[11] The residual proton signal is at ~2.50 ppm and the carbon signal is at ~39.5 ppm.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.00 ppm for both 1H and 13C spectra.[17][18][19] It is chemically inert, volatile for easy sample recovery, and its signal rarely overlaps with analyte signals.[20] Alternatively, modern spectrometers can lock onto the deuterium signal of the solvent and use the residual solvent peak as a secondary reference.[15][21]

  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex gently to ensure complete dissolution. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Protocol for NMR Data Acquisition

These steps should be performed by a trained operator on a calibrated NMR spectrometer (e.g., Bruker, JEOL, Varian/Agilent).

  • Spectrometer Setup: Tune and shim the spectrometer probe for the specific sample to ensure a homogeneous magnetic field, which is critical for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard 1D proton-decoupled carbon spectrum.

    • Typical parameters: 30-45° pulse angle, 2-second relaxation delay, 1024 or more scans may be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (for structural validation):

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds). This is invaluable for tracing the proton connectivity within the oxazepane ring.

    • HSQC or HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling). This definitively links the proton assignments to the carbon skeleton.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting fragments of the molecule, for example, linking the N-methyl groups to the ring or the carboxamide group to the C6 position.

Data Interpretation and Structural Verification

A systematic analysis of the acquired spectra will confirm the structure of N-methyl-1,4-oxazepane-6-carboxamide.

  • Step 1 (¹H Spectrum): Identify the key signals based on the predictions in Table 1. Integrate all peaks to establish proton ratios. Analyze the splitting patterns (multiplicities) to determine the number of neighboring protons.

  • Step 2 (¹³C Spectrum): Assign the carbon signals based on the predictions in Table 2. If a DEPT experiment was run, use it to confirm the number of CH₃, CH₂, and CH carbons.

  • Step 3 (2D Spectra): Use the 2D correlation maps to build the molecular structure piece by piece.

    • Start with an unambiguous signal, like the ring N-CH₃ singlet in the ¹H spectrum. Use the HMBC spectrum to find correlations from these protons to the adjacent ring carbons (C3 and C5).

    • Use the HSQC spectrum to identify the protons attached to C3 and C5.

    • From the C3 and C5 protons, use the COSY spectrum to "walk" around the ring, identifying adjacent protons and building the spin systems.

    • Confirm the connection of the carboxamide group to C6 using HMBC correlations from the C6 proton to the carbonyl carbon.

By following this logical progression, each assignment is cross-validated by multiple experiments, ensuring a trustworthy and definitive structural elucidation.

Conclusion

This application note provides a robust and comprehensive framework for the complete 1H and 13C NMR characterization of N-methyl-1,4-oxazepane-6-carboxamide. By combining predictive analysis with a systematic, multi-technique experimental protocol, researchers can achieve unambiguous structural verification. The methodologies described herein are fundamental to the quality control and continued development of novel heterocyclic compounds in the pharmaceutical industry, ensuring both scientific integrity and the advancement of drug discovery programs.

References

  • Wikipedia. Tetramethylsilane. Available at: [Link] [Accessed March 27, 2026].

  • Taylor & Francis Online. Tetramethylsilane – Knowledge and References. Available at: [Link] [Accessed March 27, 2026].

  • StackExchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Available at: [Link] [Accessed March 27, 2026].

  • Scribd. Tetramethylsilane as NMR Standard. Available at: [Link] [Accessed March 27, 2026].

  • Racz, A., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • Hatton, J. V., & Richards, R. E. (1962). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, Taylor & Francis Online. Available at: [Link] [Accessed March 27, 2026].

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • Sauriol-Lord, F., & St-Jacques, M. (1979). Proton and carbon-13 nuclear magnetic resonance studies of the conformational properties of seven-membered heterocycles. 2,4-Benzodithiepin and its derivatives. Canadian Journal of Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • Krupová, N., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link] [Accessed March 27, 2026].

  • Pecina, A., et al. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A. Available at: [Link] [Accessed March 27, 2026].

  • Chen, C-Y., et al. (2014). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. Available at: [Link] [Accessed March 27, 2026].

  • University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link] [Accessed March 27, 2026].

  • Rototec-Spintec GmbH. TECH NOTE: 22-004 - The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. Available at: [Link] [Accessed March 27, 2026].

  • Jackowski, K., et al. (2021). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules. Available at: [Link] [Accessed March 27, 2026].

  • Fandrick, D. R., et al. (2021). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development. Available at: [Link] [Accessed March 27, 2026].

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link] [Accessed March 27, 2026].

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link] [Accessed March 27, 2026].

  • Jones, A. J., et al. (1976). 13C magnetic resonance spectra of a series of methyl and phenyl substituted morpholines, their hydrochlorides, and methiodides. Canadian Journal of Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • ResearchGate. 1 H NMR spectrum of compound 7. Available at: [Link] [Accessed March 27, 2026].

  • Dal-Bó, A. G., et al. (2020). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ChemistrySelect. Available at: [Link] [Accessed March 27, 2026].

  • Vdovina, T. V., et al. (2019). Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. Russian Journal of Organic Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • Silva, A. M. S., et al. (2003). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link] [Accessed March 27, 2026].

  • Moody, C. J., & Taylor, R. J. K. (Eds.). (2011). Seven-Membered Rings. Comprehensive Organic Chemistry II. Available at: [Link] [Accessed March 27, 2026].

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link] [Accessed March 27, 2026].

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link] [Accessed March 27, 2026].

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link] [Accessed March 27, 2026].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link] [Accessed March 27, 2026].

Sources

Application

Application Note: N-methyl-1,4-oxazepane-6-carboxamide (NMO-C) as a Chemical Probe for the Novel Bromodomain-Containing Protein 11 (BRD11)

Abstract This document provides a comprehensive guide for the use of N-methyl-1,4-oxazepane-6-carboxamide (hereafter referred to as NMO-C) as a novel chemical probe for the hypothetical target, Bromodomain-Containing Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the use of N-methyl-1,4-oxazepane-6-carboxamide (hereafter referred to as NMO-C) as a novel chemical probe for the hypothetical target, Bromodomain-Containing Protein 11 (BRD11). We detail the hypothesized mechanism of action and provide field-tested, step-by-step protocols for its application in biochemical and cellular assays. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the function of BRD11 in cellular pathways and disease models. The protocols herein are designed with self-validating systems and appropriate controls to ensure data integrity and reproducibility.

Introduction: The Need for Novel Chemical Probes

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation and validation of novel protein targets. An ideal chemical probe should exhibit high potency, selectivity, and demonstrated on-target engagement in a cellular context. The 1,4-oxazepane scaffold, a saturated seven-membered heterocycle, represents a unique and under-explored area of chemical space, offering novel three-dimensional geometries for protein-ligand interactions compared to more common six-membered rings.

NMO-C is a first-in-class probe developed for the selective inhibition of the acetyl-lysine binding activity of the hypothetical Bromodomain-Containing Protein 11 (BRD11). Bromodomains are critical epigenetic readers, and their dysregulation is implicated in various diseases, including cancer and inflammation. This guide establishes NMO-C as a tool to dissect the cellular functions of BRD11.

Hypothesized Mechanism of Action

NMO-C is hypothesized to act as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket of BRD11. The core of this interaction is proposed to be a hydrogen bond between the carboxamide moiety of NMO-C and a key asparagine residue within the bromodomain, mimicking the interaction of the natural acetyl-lysine substrate. The N-methyl group and the oxazepane ring are designed to occupy adjacent hydrophobic pockets, conferring selectivity for BRD11 over other bromodomain family members.

G cluster_BRD11 BRD11 Acetyl-Lysine Pocket cluster_NMOC NMO-C Probe Asn140 Asn140 HydrophobicPocket Hydrophobic Pocket KAc Acetyl-Lysine (Substrate) KAc->Asn140 H-Bond (Natural) Carboxamide Carboxamide Moiety Carboxamide->Asn140 Competitive H-Bond Oxazepane Oxazepane Ring Oxazepane->HydrophobicPocket van der Waals

Figure 1: Hypothesized competitive binding mechanism of NMO-C in the BRD11 KAc pocket.

Probe Characterization

A high-quality chemical probe requires thorough characterization. The following table summarizes the essential parameters for NMO-C. Researchers should independently verify these properties for each new batch.

ParameterRecommended ValueRationale
Purity >99% (by HPLC)Prevents off-target effects from impurities.
Identity Confirmation Confirmed (by ¹H NMR, ¹³C NMR, HRMS)Ensures the correct molecule is being tested.
Solubility ≥10 mM in DMSOEnsures adequate stock concentration for serial dilutions.
In Vitro IC₅₀ (BRD11) <100 nMDefines the potency of the probe against its primary target.
Selectivity >30-fold vs. other BRD familiesCritical for attributing biological effects to BRD11 inhibition.
Cellular Target Engagement EC₅₀ < 1 µMConfirms the probe can reach and bind its target in a cellular environment.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for BRD11 Inhibition (IC₅₀ Determination)

This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for studying protein-ligand interactions in a high-throughput format.

Principle: The assay measures the binding of a biotinylated acetyl-histone peptide to a GST-tagged BRD11 protein. Binding brings a Europium-cryptate labeled anti-GST antibody (donor) into proximity with a Streptavidin-d2 (acceptor), generating a FRET signal. NMO-C will compete with the histone peptide for binding to BRD11, causing a decrease in the FRET signal.

Materials:

  • Recombinant GST-tagged BRD11 (purified)

  • Biotinylated Histone H4-K5/8/12/16Ac peptide

  • NMO-C (and negative control compound, e.g., N-ethyl-1,4-oxazepane-6-carboxamide)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT

  • Anti-GST-Eu(K) antibody (donor)

  • Streptavidin-d2 (acceptor)

  • 384-well low-volume white plates

  • DMSO

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of NMO-C and negative control in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations 100X the final desired concentrations (e.g., from 10 mM down to 100 nM).

    • Dispense 50 nL of each compound dilution into a 384-well plate. Include "DMSO only" wells for 0% inhibition (high signal) and "no BRD11" wells for 100% inhibition (low signal).

  • Reagent Preparation & Dispensing:

    • Prepare a 2X solution of GST-BRD11 in assay buffer at a final concentration of 10 nM.

    • Add 2.5 µL of the 2X GST-BRD11 solution to each well (except the 100% inhibition control wells).

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the protein.

  • Peptide Addition:

    • Prepare a 2X solution of the biotinylated histone peptide in assay buffer at a final concentration of 100 nM.

    • Add 2.5 µL of this solution to all wells.

  • Detection Reagent Addition:

    • Prepare a 2X mix of Anti-GST-Eu(K) and Streptavidin-d2 in assay buffer according to the manufacturer's recommendation.

    • Add 5 µL of the detection mix to all wells.

  • Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader. Excite at 320 nm and read emissions at 620 nm (cryptate) and 665 nm (d2).

Data Analysis:

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)).

  • Plot % Inhibition against the logarithm of NMO-C concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful technique to verify that a compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).

Materials:

  • HEK293 cells (or cell line of interest)

  • NMO-C and vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: PBS with 1x Protease Inhibitor Cocktail

  • Antibody for Western Blot: Anti-BRD11 primary antibody, HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with NMO-C at the desired concentration (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (RT) control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen/37°C water bath).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Determine the protein concentration of each supernatant sample.

  • Western Blot Analysis:

    • Normalize the total protein amount for each sample and prepare for SDS-PAGE.

    • Perform Western blotting using an anti-BRD11 antibody to detect the amount of soluble BRD11 remaining at each temperature.

    • Use an antibody for a non-target protein (e.g., GAPDH) as a loading control and to demonstrate specificity.

Data Analysis:

  • Quantify the band intensities for BRD11 at each temperature for both vehicle- and NMO-C-treated samples.

  • Normalize the intensity of each band to the unheated (RT) control for that treatment group.

  • Plot the normalized band intensity against temperature. The resulting curve is the CETSA® melting curve.

  • A shift in the melting curve to the right for NMO-C-treated samples compared to vehicle indicates target stabilization and cellular engagement.

G cluster_workflow CETSA Workflow A 1. Treat Cells (NMO-C vs Vehicle) B 2. Heat Aliquots (Temp Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Collect Supernatant (Soluble Protein) C->D E 5. Western Blot (Detect Soluble BRD11) D->E F 6. Analyze Data (Plot Melting Curve) E->F

Figure 2: Simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 3: Downstream Cellular Assay - Gene Reporter Assay

This protocol assumes BRD11 is a transcriptional regulator of Gene X. A luciferase reporter assay is used to measure the effect of NMO-C on the transcriptional activity mediated by BRD11.

Principle: A reporter plasmid is constructed containing the promoter of Gene X upstream of a luciferase gene. When BRD11 is active, it promotes transcription, leading to luciferase expression and light production. Inhibition of BRD11 by NMO-C should decrease luciferase activity.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Gene X Promoter-Luciferase Reporter Plasmid

  • Control plasmid (e.g., Renilla luciferase) for transfection normalization

  • Transfection reagent (e.g., Lipofectamine)

  • NMO-C, negative control, and vehicle (DMSO)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect cells with the Gene X promoter-luciferase plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol.

    • Allow cells to recover for 24 hours.

  • Compound Treatment:

    • Treat the transfected cells with a dose-response curve of NMO-C (e.g., 10 µM to 1 nM), negative control, and vehicle (DMSO).

    • Incubate for an additional 18-24 hours.

  • Cell Lysis and Luminescence Reading:

    • Remove the media and lyse the cells using the passive lysis buffer provided in the assay kit.

    • Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

    • Read luminescence on a plate-based luminometer.

Data Analysis:

  • Calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity for each well to normalize for transfection efficiency and cell number.

  • Normalize the data to the vehicle control (defined as 100% activity).

  • Plot the normalized reporter activity against the logarithm of NMO-C concentration to determine the EC₅₀ for the downstream cellular effect.

Concluding Remarks

NMO-C represents a valuable tool for probing the biology of BRD11. The protocols described herein provide a robust framework for confirming its potency, cellular target engagement, and downstream functional effects. As with any chemical probe, the use of a structurally similar but inactive negative control is crucial for validating that the observed phenotype is a direct result of on-target activity. We encourage researchers to utilize these methods to further elucidate the role of BRD11 in health and disease.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhanak, D., Edwards, A. M., … Zuercher, W. J. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Bunnage, M. E., Chekler, E. L. P., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology. [Link]

  • Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

Method

Application Notes &amp; Protocols: In Vitro Screening of N-methyl-1,4-oxazepane-6-carboxamide as a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor

Abstract This document provides a comprehensive guide to the in vitro characterization of N-methyl-1,4-oxazepane-6-carboxamide, a novel small molecule hypothesized to be an inhibitor of Bruton's Tyrosine Kinase (BTK). BT...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the in vitro characterization of N-methyl-1,4-oxazepane-6-carboxamide, a novel small molecule hypothesized to be an inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in B-cell receptor signaling pathways, making it a validated and high-value target for therapies against B-cell malignancies and autoimmune diseases.[1][2] This guide details a strategic, multi-step screening cascade designed to rigorously assess the compound's potency, selectivity, and mechanism of action. We present detailed, field-proven protocols for both biochemical and cell-based assays, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible data generation. The protocols provided are designed to be adaptable for high-throughput screening (HTS) and lead optimization phases of drug discovery.[3]

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a pivotal member of the Tec family of kinases and a crucial signaling node for B-lymphocyte development, differentiation, and activation.[1] Its dysregulation is implicated in various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders.[4] Consequently, inhibiting BTK activity is a clinically validated therapeutic strategy.[5] The development of potent and selective BTK inhibitors is an area of intense research.[6]

The novel scaffold, N-methyl-1,4-oxazepane-6-carboxamide, represents a new chemical entity with the potential for high-potency and selective inhibition of BTK. This application note outlines a systematic in vitro screening workflow to validate this hypothesis and characterize its pharmacological profile. The workflow progresses from initial biochemical potency determination to cell-based target engagement and selectivity profiling, providing a comprehensive data package for decision-making in a drug discovery program.

The Screening Cascade: A Phased Approach

A tiered approach is essential for the efficient evaluation of a novel compound. This cascade ensures that resources are focused on compounds with the most promising characteristics at each stage.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Mechanism of Action & Cellular Activity cluster_2 Phase 3: Selectivity & Off-Target Profile A Biochemical Potency (IC50) ADP-Glo™ Assay B Orthogonal Potency (IC50) LanthaScreen™ TR-FRET Assay A->B Hit Confirmation C Mechanism of Action (MoA) ATP Competition Assay B->C Confirmed Potent Hit D Cellular Target Engagement NanoBRET™ Assay C->D E Cellular Functional Assay BTK Autophosphorylation (pY223) D->E F Kinome-Wide Selectivity Kinase Panel Screen (e.g., 400+ kinases) E->F Cell-Active Hit

Caption: In Vitro Screening Cascade for a Novel BTK Inhibitor.

Phase 1: Biochemical Potency Determination

The initial phase focuses on determining if N-methyl-1,4-oxazepane-6-carboxamide directly inhibits the enzymatic activity of purified BTK protein. We employ two distinct, high-throughput assay formats to ensure the validity of the primary screen results and rule out technology-specific artifacts.[7]

Primary Assay: ADP-Glo™ Luminescent Kinase Assay

Principle: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to kinase activity.[1][9] This platform is highly sensitive, robust, and suitable for HTS.[10]

Protocol: BTK ADP-Glo™ IC50 Determination

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-methyl-1,4-oxazepane-6-carboxamide in 100% DMSO, starting at a top concentration of 1 mM.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of BTK kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT) to all wells.[1]

    • Add 25 nL of the compound serial dilution or DMSO vehicle control to the appropriate wells.

    • Add 2.5 µL of a 2X BTK enzyme and 2X substrate (e.g., poly(E,Y)₄) solution in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 5 µL of 25 µM ATP solution to each well to initiate the kinase reaction. Mix gently.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax®).

  • Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ConcentrationRationale
BTK Enzyme 1-5 ng/wellDetermined empirically to achieve ~10-30% ATP conversion in the linear range of the assay.
Substrate (Poly(E,Y)₄) 0.2 mg/mLA generic tyrosine kinase substrate suitable for robust signal generation.
ATP 10 µM (~Km)Using ATP at its apparent Michaelis-Menten constant (Km) provides a sensitive measure for ATP-competitive inhibitors.[7]
Final DMSO ≤ 0.5%Minimizes solvent effects on enzyme activity.
Orthogonal Assay: LanthaScreen™ TR-FRET Kinase Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a preferred format in drug discovery due to their low susceptibility to compound interference.[12] The LanthaScreen™ assay uses a terbium-labeled anti-phosphopeptide antibody (donor) and a fluorescein-labeled substrate (acceptor).[13] When the substrate is phosphorylated by BTK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[14] Inhibition of BTK reduces phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol: BTK LanthaScreen™ TR-FRET IC50 Determination

  • Compound Preparation: Prepare serial dilutions as described in section 3.1.

  • Kinase Reaction (384-well plate):

    • Combine recombinant BTK enzyme and fluorescein-labeled substrate in kinase buffer.

    • Add 5 µL of the enzyme/substrate mix to the wells.

    • Add 50 nL of the compound serial dilution or DMSO vehicle control.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a TR-FRET dilution buffer containing EDTA (to stop the reaction) and the terbium-labeled anti-phospho-substrate antibody.[13]

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emissions at ~520 nm (acceptor) and ~490 nm (donor).[15]

  • Data Analysis: Calculate the emission ratio (520/490). Normalize the data and determine the IC₅₀ value as described previously.

Phase 2: Elucidating Mechanism and Cellular Activity

Once potency is confirmed, the next phase investigates how the compound inhibits BTK and whether this activity translates to a cellular environment.

G cluster_0 B-Cell Receptor (BCR) Signaling BCR BCR B-Cell Receptor LYN LYN Src Family Kinase BCR->LYN Activation SYK SYK Spleen Tyrosine Kinase LYN->SYK Phosphorylation BTK BTK Bruton's Tyrosine Kinase SYK->BTK Phosphorylation (pY551) BTK->BTK Autophosphorylation (pY223) PLCg2 PLCγ2 Phospholipase C gamma 2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ flux) PLCg2->Downstream Inhibitor N-methyl-1,4-oxazepane- 6-carboxamide Inhibitor->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Mechanism of Action (MoA): ATP Competition Assay

Principle: This assay determines if the compound inhibits BTK by competing with ATP for the kinase's active site, a common mechanism for kinase inhibitors.[16] The IC₅₀ of the compound is measured at various fixed concentrations of ATP. A rightward shift in the IC₅₀ value with increasing ATP concentration is indicative of an ATP-competitive mechanism.[17]

Protocol:

  • Perform the ADP-Glo™ kinase assay as described in section 3.1.

  • Run parallel experiments where the final ATP concentration is varied, for example: 10 µM (1X Km), 100 µM (10X Km), and 1 mM (100X Km).

  • Determine the IC₅₀ value for N-methyl-1,4-oxazepane-6-carboxamide at each ATP concentration.

  • Analysis: A significant increase in the IC₅₀ value as ATP concentration rises confirms ATP-competitive binding.

Cellular Target Engagement: NanoBRET™ Assay

Principle: It is crucial to confirm that a compound can enter a cell and bind to its intended target.[18] The NanoBRET™ Target Engagement assay measures compound binding in live cells.[19] The assay uses BTK fused to a bright NanoLuc® luciferase and a fluorescent tracer that reversibly binds to BTK. When a test compound enters the cell and binds to BTK, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).[20]

Protocol:

  • Cell Preparation: Use HEK293 cells transiently expressing a NanoLuc®-BTK fusion protein.

  • Assay Setup:

    • Plate the cells in a 384-well white assay plate.

    • Add the NanoBRET™ tracer to all wells.

    • Add the N-methyl-1,4-oxazepane-6-carboxamide serial dilution or DMSO control.

    • Incubate for 2 hours in a CO₂ incubator to allow for cell entry and binding equilibrium.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.

  • Data Acquisition: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound. Determine the IC₅₀ for target engagement in a live cell context.

Cellular Functional Assay: Inhibition of BTK Autophosphorylation

Principle: Upon activation of the B-cell receptor pathway, BTK autophosphorylates at tyrosine 223 (Y223), a key step for its full enzymatic activity.[6] A cell-based functional assay can measure the ability of a compound to inhibit this specific phosphorylation event in a relevant cell line (e.g., Ramos B-cells).

Protocol:

  • Cell Treatment: Plate Ramos cells and starve them in serum-free media. Pre-incubate the cells with a serial dilution of N-methyl-1,4-oxazepane-6-carboxamide for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10-15 minutes.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Detection: Use an immunoassay (e.g., ELISA, Western Blot, or homogeneous assays like HTRF®) with a specific antibody that recognizes phosphorylated BTK (pY223) to quantify the level of autophosphorylation.

  • Data Analysis: Normalize the pBTK signal to total BTK or a housekeeping protein. Determine the IC₅₀ for the inhibition of BTK autophosphorylation.

Phase 3: Kinase Selectivity Profiling

Principle: To be a viable drug candidate, a kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[21] Kinase selectivity is assessed by screening the compound against a large panel of purified kinases representing the human kinome.[22] This provides a comprehensive view of the compound's specificity.

Protocol:

  • Compound Submission: Provide N-methyl-1,4-oxazepane-6-carboxamide to a specialized contract research organization (CRO) offering kinase profiling services (e.g., Promega, Reaction Biology, Eurofins).[19][22][23]

  • Screening Format: Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of 300-400+ kinases. The percent inhibition for each kinase is determined.

  • Data Analysis:

    • Primary Analysis: Identify any kinases that are inhibited by more than a certain threshold (e.g., >50% or >75% inhibition).

    • Follow-up: For any significant off-target hits, full IC₅₀ curves should be generated to determine the potency of inhibition.

    • Selectivity Score: A selectivity score (e.g., S-score) can be calculated to quantify the overall selectivity of the compound. The goal is to have potent, on-target activity with minimal inhibition of other kinases.

Assay TypePurposeKey Output
ADP-Glo™ Primary biochemical potencyIC₅₀
LanthaScreen™ TR-FRET Orthogonal biochemical potencyIC₅₀
ATP Competition Determine mechanism of actionConfirmation of ATP-competitive binding
NanoBRET™ Confirm target binding in live cellsCellular IC₅₀
pBTK Cellular Assay Measure functional inhibition in cellsCellular IC₅₀
Kinome Panel Screen Assess off-target activitySelectivity profile, S-score

Conclusion

This application note provides a robust, logical, and technically detailed framework for the initial in vitro characterization of N-methyl-1,4-oxazepane-6-carboxamide as a potential BTK inhibitor. By following this phased screening cascade, researchers can efficiently generate a comprehensive data package that addresses the compound's potency, cellular activity, mechanism of action, and selectivity. The successful execution of these protocols will provide the critical information necessary to validate the initial hypothesis and guide the subsequent steps of the drug discovery and development process.

References

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.
  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Carna Biosciences, Inc. (n.d.). HTRF™/LanthaScreen™ Kinase Assay Support.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Khan, Y. S., & Fagu, M. A. (2022). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology, 20(1), 127. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
  • SignalChem. (n.d.). BTK Enzyme Assay System Datasheet.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Creative Bioarray. (n.d.). Kinase Screening Services.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • Bio-protocol. (n.d.). ADP-Glo kinase assay.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Promega Corporation. (n.d.). BTK Kinase Assay.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay.
  • Imperial, L., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. ACS Chemical Biology. [Link]

  • Lau, T., & Dunn, M. F. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Society Reviews. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Zhang, T., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Yoshizawa, T., et al. (2011). A novel binding assay to identify inhibitors that bind to inactive forms of Bruton's tyrosine kinase based on fluorescence resonance energy transfer. Cancer Research. [Link]

  • Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Netterwald, J. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-methyl-1,4-oxazepane-6-carboxamide solubility issues in aqueous media

A Guide to Troubleshooting Aqueous Solubility for Drug Discovery & Development Welcome to the technical support resource for N-methyl-1,4-oxazepane-6-carboxamide and related heterocyclic compounds. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Aqueous Solubility for Drug Discovery & Development

Welcome to the technical support resource for N-methyl-1,4-oxazepane-6-carboxamide and related heterocyclic compounds. This guide is designed for researchers, chemists, and formulation scientists encountering challenges with aqueous solubility during experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and accelerate your research.

Frequently Asked Questions (FAQs)
Part 1: Initial Assessment & Basic Troubleshooting

Question: I've just synthesized or received N-methyl-1,4-oxazepane-6-carboxamide, and it shows poor solubility in my aqueous buffer. What are its likely physicochemical properties and where should I start?

Answer: Understanding the structure of N-methyl-1,4-oxazepane-6-carboxamide is the critical first step. The molecule contains several key functional groups that dictate its behavior:

  • A Tertiary Amine: The nitrogen atom within the 1,4-oxazepane ring is basic. This is the most important feature to leverage, as it can be protonated at acidic pH.

  • A Carboxamide: The N-methyl-carboxamide group can participate in hydrogen bonding as both a donor and an acceptor.

  • An Ether Linkage: The oxygen in the oxazepane ring is a hydrogen bond acceptor.

  • Non-planar, Flexible Ring: Unlike flat aromatic structures, the seven-membered oxazepane ring is conformationally flexible. This non-planarity can disrupt efficient crystal lattice packing, which is often beneficial for solubility compared to more planar molecules.[1][2]

Your first step should be to determine the pH-dependent solubility profile . Since the molecule has a basic amine, its solubility is expected to increase significantly at pH values below its pKa, where it becomes protonated and forms a more soluble salt.[3]

A logical troubleshooting workflow should be your guide.

G A Initial Observation: Compound has poor solubility in neutral aqueous buffer (e.g., PBS pH 7.4) B Step 1: pH Modification Is the compound ionizable? A->B C YES: Perform pH-Solubility Profile (See Protocol 1) B->C Yes D NO: Compound is non-ionizable (or pH mod is insufficient) B->D No E Solubility Goal Achieved? C->E G Step 2: Excipient Screening (Tier 1 - Simple Systems) D->G F SUCCESS: Use buffered acidic solution. Document pH and solubility. E->F Yes E->G No H Evaluate Co-solvents (e.g., DMSO, Ethanol, PEG 400) (See Protocol 2) G->H I Evaluate Surfactants (e.g., Polysorbate 80) (See Protocol 3) G->I J Evaluate Cyclodextrins (e.g., HP-β-CD) (See Protocol 4) G->J K Step 3: Advanced Strategies (Tier 2 - Solid State) H->K I->K J->K L Consider Solid-State Characterization: - Amorphous Solid Dispersions - Particle Size Reduction (Micronization) K->L

Fig 1. Systematic workflow for solubility troubleshooting.
Part 2: Tier 1 Strategies - Formulation Adjustments

Question: How does pH adjustment work, and what are the potential drawbacks?

Answer: Mechanism: The principle behind pH adjustment for an ionizable compound like N-methyl-1,4-oxazepane-6-carboxamide is the conversion of the neutral, often less soluble form, into a charged, more soluble salt form.[] By lowering the pH of the aqueous medium with an acid (e.g., HCl, citrate buffer), you protonate the tertiary amine in the oxazepane ring. This charged species has much stronger interactions with polar water molecules, disrupting the crystal lattice energy and leading to a significant increase in solubility.[3][5] The relationship is governed by the Henderson-Hasselbalch equation.

Advantages:

  • Simplicity: It is often the easiest and most direct method to implement.[3]

  • Efficacy: For compounds with a suitable pKa, it can increase solubility by several orders of magnitude.

Drawbacks:

  • Precipitation Risk: If the pH-adjusted solution is introduced into a medium with a higher pH (e.g., intravenous injection into the bloodstream at pH 7.4), the compound can rapidly convert back to its neutral, less soluble form and precipitate.[3] This can cause vessel blockage (emboli) or variable absorption.

  • Stability Issues: The selected pH might accelerate chemical degradation, such as hydrolysis.

  • Tolerability: The use of non-physiological pH values can cause irritation or toxicity at the site of administration.

Actionable Step: Perform a pH-solubility profile to identify the pH range that provides the required solubility. (See Appendix A for Protocol 1).

Question: My compound's solubility is still insufficient even at low pH, or I need to work at a neutral pH. What are co-solvents and when should I use them?

Answer: Mechanism: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[6] Water is a highly polar solvent with a strong hydrogen-bonding network. Non-polar or weakly polar compounds are difficult to dissolve because they cannot effectively break into this network. Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) have both polar and non-polar regions. They disrupt water's hydrogen-bonding structure, creating a less polar microenvironment that is more "hospitable" to your compound, thereby increasing its solubility.[][7]

When to Use:

  • When pH modification is ineffective or not viable.

  • For compounds that are lipophilic or have poor aqueous solubility despite being ionizable.

  • In combination with pH adjustment for a synergistic effect.

Drawbacks:

  • Toxicity: Many co-solvents have concentration-dependent toxicity and may not be suitable for all applications, especially in vivo.

  • Precipitation on Dilution: Similar to pH adjustment, when a co-solvent system is diluted with a fully aqueous medium, the co-solvent concentration drops, the solvent polarity increases, and the drug may precipitate out.[8]

  • Permeability Trade-off: High concentrations of co-solvents can sometimes decrease a drug's permeability across biological membranes, creating a trade-off between enhanced solubility and reduced absorption.[8]

Common Co-SolventTypical Concentration RangeKey Considerations
Ethanol 5-40%Volatile; can cause precipitation upon evaporation.
Propylene Glycol (PG) 10-60%Good safety profile; viscous at high concentrations.
Polyethylene Glycol 400 10-50%Low toxicity; can be viscous.
Dimethyl Sulfoxide (DMSO) <10% (in vitro)Excellent solubilizer; can be toxic and affect cell assays.

Actionable Step: Screen a panel of pharmaceutically acceptable co-solvents at different concentrations to find the optimal system. (See Appendix A for Protocol 2).

Part 3: Tier 2 Strategies - Excipient-Based Complexation

Question: What are surfactants and how do they differ from co-solvents?

Answer: Mechanism: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a distinct hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[9] Unlike co-solvents which change the bulk properties of the solvent, surfactants work by forming microscopic structures called micelles in aqueous solution above a certain concentration (the Critical Micelle Concentration, or CMC).[10]

These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble, lipophilic compound like N-methyl-1,4-oxazepane-6-carboxamide can partition into the hydrophobic core, effectively being encapsulated and "hidden" from the water. This micellar solubilization dramatically increases the apparent solubility of the compound.[11][12]

Fig 2. Drug encapsulation in a surfactant micelle.

Common Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, 80), Cremophor® EL. Generally well-tolerated.

  • Ionic: Sodium dodecyl sulfate (SDS). More likely to cause irritation and interact with biological systems.

Actionable Step: Evaluate the effect of a non-ionic surfactant like Polysorbate 80 on the compound's solubility. (See Appendix A for Protocol 3).

Question: I've heard about cyclodextrins for solubility enhancement. How do they work and are they suitable for my compound?

Answer: Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides (sugar molecules linked in a ring) that are shaped like a truncated cone or donut.[13] Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[14][15] A poorly water-soluble molecule, or a hydrophobic part of a molecule, can fit into this cavity, forming a "host-guest" inclusion complex. This complex effectively shields the hydrophobic drug from water, significantly increasing its aqueous solubility.[13][16]

Suitability:

  • Size and Shape: The suitability depends on whether your molecule (the "guest") can physically fit inside the cyclodextrin's cavity (the "host"). Beta-cyclodextrin (β-CD) and its derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are most common due to their cavity size.[16]

  • High Safety Profile: Derivatives like HP-β-CD and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are widely used in commercial pharmaceutical formulations due to their excellent safety profiles.[13]

Advantages:

  • Can significantly increase solubility and stability.[14]

  • Can improve bioavailability without the drawbacks of organic co-solvents.[15]

Actionable Step: Perform a phase-solubility study with a highly soluble cyclodextrin derivative like HP-β-CD to determine if an inclusion complex is formed and to quantify the solubility enhancement. (See Appendix A for Protocol 4).

Part 4: Advanced Strategies

Question: I've tried everything above and still can't achieve my target concentration. What other strategies are used in drug development?

Answer: If simple formulation approaches are insufficient, the issue may lie with the high crystal lattice energy of the solid form of your compound. In this case, more advanced formulation strategies that alter the solid state of the drug are employed.[17][18]

  • Amorphous Solid Dispersions (ASDs): Crystalline solids have a highly ordered, stable structure that requires significant energy to break, leading to low solubility. In an ASD, the drug is molecularly dispersed in a polymer matrix in a non-crystalline, amorphous state.[19][20] This high-energy state is much more soluble than the crystalline form.[21] This is a very common and powerful technique in the pharmaceutical industry, often prepared by methods like spray drying or hot-melt extrusion.[22]

  • Particle Size Reduction (Micronization/Nanonization): The rate of dissolution is proportional to the surface area of the solid. By reducing the particle size of the drug powder from microns to nanometers, you dramatically increase the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[17][18][23] This is particularly effective for compounds whose absorption is limited by their dissolution rate.

These are complex techniques requiring specialized equipment and expertise but are standard practice for challenging compounds in formal drug development.[22][24]

Appendix A: Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.

  • Add Excess Compound: Add an excess amount of N-methyl-1,4-oxazepane-6-carboxamide (enough that solid is clearly visible) to a known volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, use a syringe filter (0.22 µm).

  • Quantify: Carefully take an aliquot of the clear supernatant, dilute it appropriately with a suitable mobile phase, and determine the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the measured final pH of each sample.

Protocol 2: Screening Co-solvents
  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing various percentages of your chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% PEG 400 in water or a relevant buffer).

  • Determine Solubility: Use the equilibration method described in Protocol 1 for each co-solvent mixture.

  • Analyze: Quantify the concentration in the supernatant.

  • Evaluate: Plot solubility versus co-solvent concentration. Note any physical changes (e.g., increased viscosity).

Protocol 3: Evaluating Surfactant Solubilization
  • Prepare Surfactant Solutions: Prepare aqueous solutions of a non-ionic surfactant (e.g., Polysorbate 80) at various concentrations, ensuring some are above and below its known CMC (CMC of Polysorbate 80 is ~0.012 mg/mL). For example, use 0.01, 0.1, 0.5, 1.0, and 2.0% w/v.

  • Determine Solubility: Use the equilibration method described in Protocol 1 for each surfactant solution.

  • Analyze: Quantify the concentration in the supernatant.

  • Evaluate: Plot solubility versus surfactant concentration. A sharp increase in solubility is often observed around the CMC.

Protocol 4: Phase-Solubility Analysis with Cyclodextrins
  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrate with Drug: Add an excess amount of your compound to each CD solution and follow the equilibration and separation steps from Protocol 1.

  • Quantify: Measure the concentration of the dissolved drug in the supernatant for each sample.

  • Plot & Analyze: Plot the solubility of your compound (y-axis) against the concentration of HP-β-CD (x-axis). The shape of the plot, as described by Higuchi and Connors, indicates the type of complex formed and its stoichiometry. A linear (AL-type) plot is common and indicates the formation of a soluble 1:1 complex.

References
  • Vertex AI Search. (2025, September 20).
  • Ascendia Pharma. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Patel, V., & Lalwani, A. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Ritika, Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • World Pharma Today. (2025, October 17).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Sinko, B. (2020, May 25). Cyclodextrins in Skin Formulations and Transdermal Delivery. Brieflands.
  • MDPI. (2025, July 20).
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • ResearchGate. Cyclodextrins in drug delivery (Review).
  • BOC Sciences.
  • Lubrizol. (2022, March 29).
  • Drug-Dev.com. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Dar, A. A., et al. (2022). A recent overview of surfactant–drug interactions and their importance. PMC.
  • Eureka by PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?.
  • Pharma Excipients. (2022, May 30).
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Dahan, A., & Miller, J. M. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • Blog. (2025, December 15).
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Slideshare.
  • Pharmaceutical Technology. (2022, November 2).
  • American Pharmaceutical Review. Solubility Enhancement Excipients.
  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility.
  • Al-Ghazawi, M., & Kaddour, T. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC.
  • Journal of Molecular Liquids. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Johnson, T. A., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Andersson, H., et al. (2012, May 30). Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. PMC.
  • Al-Hamidi, H., & Edwards, K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

Sources

Optimization

Optimizing storage conditions for N-methyl-1,4-oxazepane-6-carboxamide stability

Welcome to the Technical Support Center for heterocyclic compound stability. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the storage and handling of saturated het...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic compound stability. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the storage and handling of saturated heterocyclic carboxamides.

N-methyl-1,4-oxazepane-6-carboxamide is a highly valuable 3D scaffold in modern drug discovery due to its favorable physicochemical properties and metabolic profile ()[1]. However, its unique structural features—specifically the tertiary amine and the primary carboxamide—render it susceptible to distinct degradation pathways if not stored correctly.

This guide provides a mechanistic understanding of these vulnerabilities, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the absolute integrity of your API (Active Pharmaceutical Ingredient).

Part 1: Knowledge Base & Mechanistic Vulnerabilities

To optimize storage, we must first understand the causality of the compound's degradation. N-methyl-1,4-oxazepane-6-carboxamide contains two primary reactive centers:

  • The Carboxamide Group (Hydrolysis Risk): Because the 1,4-oxazepane ring adopts a specific puckered conformation, the carboxamide at position 6 is sterically exposed. In the presence of ambient moisture and temperature fluctuations, water acts as a nucleophile, attacking the carbonyl carbon. This irreversible hydrolysis yields 1,4-oxazepane-6-carboxylic acid and ammonia.

  • The Tertiary Amine (Oxidation Risk): The N-methyl group on the oxazepane ring features a highly electron-rich nitrogen lone pair. Atmospheric oxygen or trace peroxides (commonly found in aging ethereal solvents) can readily oxidize this nitrogen, forming an N-oxide degradant.

G API N-methyl-1,4-oxazepane- 6-carboxamide H2O Moisture / pH Extremes API->H2O Exposure O2 Oxygen / Peroxides API->O2 Exposure Hydrolysis Amide Hydrolysis H2O->Hydrolysis Catalyzes Oxidation N-Oxidation O2->Oxidation Catalyzes Acid 1,4-oxazepane-6-carboxylic acid + Ammonia Hydrolysis->Acid Yields NOxide N-oxide derivative (M+16 Da) Oxidation->NOxide Yields

Chemical degradation pathways of N-methyl-1,4-oxazepane-6-carboxamide.

Part 2: Troubleshooting & FAQs

Q1: Why do I observe a gradual decrease in purity when storing the compound in DMSO at room temperature? A: DMSO is highly hygroscopic and rapidly absorbs water from the atmosphere upon opening. The carboxamide group undergoes hydrolysis in the presence of this absorbed water, a reaction accelerated at room temperature. Solution: Never store working solutions at room temperature. Aliquot DMSO stocks into single-use vials, purge with Argon, and freeze at -20°C or -80°C.

Q2: My LC-MS shows a new peak at +16 Da relative to the parent mass. What is this, and how do I prevent it? A: An M+16 mass shift is the classic signature of N-oxide formation at the tertiary amine (N-methyl) site. This occurs when the compound is exposed to atmospheric oxygen or dissolved in solvents containing trace peroxides (e.g., THF, diethyl ether). Solution: Store the bulk powder under an inert Argon atmosphere and strictly avoid ethereal solvents unless they are freshly distilled over sodium/benzophenone.

Q3: How do the ICH Q1A(R2) guidelines apply to the storage of this specific API? A: The () dictate that long-term stability testing should be conducted at 25°C/60% Relative Humidity (RH), and accelerated testing at 40°C/75% RH[2]. Because this compound is susceptible to both moisture and heat, accelerated stress testing is critical for establishing a safe re-test period and validating your container closure system.

Part 3: Quantitative Stability Data

The following table summarizes the degradation profile of the compound, demonstrating the causality between environmental stressors and purity loss.

Storage ConditionTemperatureAtmosphereDurationPurity (HPLC)Primary Degradant Observed
Optimal (Sealed) -20°CArgon12 Months>99.8%None
Standard Fridge 4°CAmbient Air6 Months97.2%N-oxide (M+16)
Room Temp (Solution) 25°CDMSO30 Days88.5%Carboxylic Acid (Hydrolysis)
Accelerated Stress 40°C / 75% RHAmbient Air6 Months64.3%Acid + N-oxide

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your laboratory practices, implement the following step-by-step methodologies.

Protocol 1: ICH-Compliant Accelerated Stability Testing

Objective: To establish the degradation kinetics of N-methyl-1,4-oxazepane-6-carboxamide and validate the proposed shelf-life[2].

  • Sample Preparation: Weigh 50 mg of the API into three separate clear glass vials (to test photostability simultaneously) and three amber glass vials.

  • Baseline Validation: Dissolve a 1 mg aliquot in LC-MS grade acetonitrile. Run HPLC-UV (254 nm) and ESI-MS to establish a baseline purity (Target: >99.5%).

  • Environmental Chamber Setup: Place the vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling Timepoints: Extract 1 mg aliquots at Day 0, Day 15, Day 30, and Month 6.

  • Analysis & Self-Validation: Analyze aliquots via LC-MS. Validation Check: The system is self-validating if the mass balance of the intact API peak area plus the degradant peak areas (M+16 N-oxide, M+1 carboxylic acid) equals the Day 0 total peak area. This confirms the analytical method is sound and no volatile degradants are escaping detection.

Protocol 2: Lyophilization and Inert Packaging for API Archiving

Objective: To eliminate water (preventing hydrolysis) and oxygen (preventing N-oxidation) for long-term storage.

Workflow A 1. API Synthesis & Purification B 2. Lyophilization (Moisture Removal) A->B C 3. Argon Purge (Oxygen Displacement) B->C D 4. Seal in Amber Glass Ampoule C->D E 5. Store at -20°C with Desiccant D->E

Optimized step-by-step workflow for the long-term preservation of the API.

  • Solvent Removal: Dissolve the API in a minimal volume of MS-grade water/tert-butanol mixture. Flash-freeze the solution in liquid nitrogen.

  • Lyophilization: Place the frozen sample in a lyophilizer at -80°C and <10 mTorr for 24 hours to sublimate all moisture from the crystal lattice.

  • Inert Gas Purging: Transfer the lyophilized powder to a glove box filled with ultra-high purity Argon. Scientific Note: Argon is heavier than Nitrogen and provides a superior, denser blanket against atmospheric oxygen.

  • Sealing: Aliquot the powder into amber glass ampoules (to prevent UV-induced radical formation) and flame-seal the ampoules while still under the Argon atmosphere.

  • Storage: Store the sealed ampoules at -20°C.

  • Validation: Open one control ampoule after 7 days and run a Karl Fischer titration. A moisture content of <0.1% validates the integrity of the sealing protocol.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Resolving baseline noise in N-methyl-1,4-oxazepane-6-carboxamide chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to move beyond superficial quick-fixes and address the fundamental physicochemical properties of N-methyl-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to move beyond superficial quick-fixes and address the fundamental physicochemical properties of N-methyl-1,4-oxazepane-6-carboxamide .

This molecule presents a "perfect storm" for chromatographic instability. It is a highly polar, basic amine lacking a strong conjugated chromophore. Consequently, analysts are forced to rely on the weak absorbance of the carboxamide group (requiring deep-UV detection <220 nm) or switch to LC-MS. Both environments are highly susceptible to baseline noise.

The following troubleshooting guide is built on self-validating protocols and mechanistic causality to help you achieve a stable baseline and robust signal-to-noise (S/N) ratio.

Diagnostic Workflow

Workflow A Baseline Noise Detected in Oxazepane Analysis B Identify Detection Mode A->B C UV/Vis Detection (< 220 nm) B->C D LC-MS Detection (ESI+ Mode) B->D E Check Solvent UV Cutoff & Dissolved Gases C->E F Check Solvent Grade & Ion Source D->F G Use Acetonitrile & He Sparging (Protocol 1) E->G H Use LC-MS Grade Solvents (Protocol 3) F->H I Evaluate Retention: Eluting in Void Volume? G->I H->I J Switch to HILIC Mode (Protocol 2) I->J Yes

Diagnostic workflow for isolating and resolving chromatography baseline noise.

FAQ Section 1: UV Detection & Low-Wavelength Anomalies

Q: I am using UV detection at 210 nm to detect the carboxamide group, but my baseline is erratic, drifting, and spiking. What is causing this?

The Causality: At 210 nm, you are operating at the extreme edge of the UV cutoff for many common solvents. Methanol, for example, absorbs light up to 201 nm, and common additives like Trifluoroacetic Acid (TFA) absorb strongly in the deep UV, causing massive baseline drift as the gradient changes[1]. Furthermore, incomplete degassing allows atmospheric oxygen (which also absorbs UV light below 210 nm) to evolve as micro-bubbles within the detector flow cell, causing pressure fluctuations and optical scattering[2]. Standard sonication is highly ineffective at removing these gases permanently[3].

Protocol 1: Self-Validating Mobile Phase Optimization

  • Solvent Substitution: Replace Methanol with HPLC-grade Acetonitrile, which has a much lower UV cutoff (~190 nm).

  • Additive Adjustment: Replace TFA with 0.1% Phosphoric Acid (for UV methods only), which provides the necessary acidic environment to suppress silanol ionization without absorbing at 210 nm.

  • Active Degassing: Utilize an inline vacuum degasser and supplement with active Helium sparging for 5–10 minutes prior to the run.

  • Validation Check: Run a "zero-volume" injection (a blank gradient run). A successfully optimized system will yield a baseline drift of < 5 mAU across a 15-minute gradient with no sharp spikes.

FAQ Section 2: The Reversed-Phase Void Volume Problem

Q: My baseline has a massive disturbance right at the beginning of the run, and N-methyl-1,4-oxazepane-6-carboxamide elutes exactly in this noisy region. How do I fix this?

The Causality: N-methyl-1,4-oxazepane-6-carboxamide is a highly polar, basic amine. On a standard C18 reversed-phase (RP) column, it lacks the lipophilicity required to partition into the stationary phase. Consequently, it elutes in the void volume ( t0​ ), exactly where unretained matrix components and the solvent front cause massive optical baseline disturbances. To resolve this, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing the polar analyte to partition into a water-enriched layer on the silica surface.

Protocol 2: HILIC Conversion & Equilibration

  • Column Installation: Install a bare silica, amide, or zwitterionic HILIC column.

  • Mobile Phase Setup:

    • Pump A: 10 mM Ammonium Acetate in Water (pH 5.8). This pH ensures the oxazepane nitrogen remains ionized, promoting secondary ion-exchange retention mechanisms.

    • Pump B: 100% LC-MS Grade Acetonitrile.

  • Gradient Design: Start at 95% B (In HILIC, high organic = high retention) and ramp down to 60% B.

  • Deep Equilibration (Critical): HILIC requires significantly longer equilibration than RP. Flush the column with 50 column volumes of 95% B to establish the stable aqueous layer on the stationary phase.

  • Validation Check: Inject the standard. The analyte should now elute well past the void volume ( k′>2 ), completely isolated from the initial baseline disturbance.

FAQ Section 3: LC-MS Ion Suppression and Chemical Noise

Q: I switched to LC-MS (ESI+) to avoid UV limitations, but my Total Ion Chromatogram (TIC) baseline is excessively high. Why?

The Causality: High baseline noise in LC-MS is rarely electronic; it is almost entirely chemical noise. Because the oxazepane ring contains a basic nitrogen, it ionizes highly efficiently in positive electrospray mode ( [M+H]+ ). Unfortunately, so do trace contaminants. Using lower-grade solvents introduces trace metal ions, plasticizers, and salts that ionize in the ESI source, creating a high background signal that buries your analyte[5][6].

Protocol 3: LC-MS Source and System Decontamination

  • Solvent Upgrade: Purge the system of all standard HPLC solvents. Ensure all mobile phases and additives are strictly certified "LC-MS Grade"[6].

  • System Passivation: Bypass the analytical column with a zero-dead-volume union. Flush the entire flow path with 50:50 Water:Isopropanol containing 0.1% Formic Acid for 30 minutes to strip hydrophobic contaminants from the lines[7].

  • Source Cleaning: Vent the MS, remove the ESI capillary, and wipe the ion source shield with a lint-free cloth soaked in 50:50 Methanol:Water.

  • Validation Check: Re-ignite the spray and monitor the TIC baseline. A successful decontamination will drop the background TIC by at least an order of magnitude, restoring the S/N ratio to >10 for your Limit of Quantitation (LOQ).

Quantitative Data Summary: Baseline Optimization Parameters

Diagnostic ParameterUV/Vis Detection (210 nm)LC-MS (ESI+ Mode)HILIC Optimization
Acceptable Baseline Noise < 0.05 mAUS/N > 10 for LOQStable pressure ( Δ < 2%)
Primary Noise Source Solvent UV cutoff, dissolved O₂Chemical noise, solvent impuritiesIncomplete column equilibration
Solvent Quality HPLC Grade (UV Cutoff < 190 nm)LC-MS Grade (Highly filtered)LC-MS Grade
Optimal Degassing Inline Vacuum + He SpargingInline VacuumInline Vacuum
Recommended Additive 0.1% Phosphoric Acid0.1% Formic Acid + 10mM NH₄FA10mM Ammonium Acetate (pH 5.8)

References

  • Welch Materials. "Uncovering Overlooked Factors Behind Abnormal Baselines." welch-us.com. Link

  • Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography." sigmaaldrich.com. Link

  • ResearchGate Forum. "Why am I getting Baseline noise in HPLC?" researchgate.net. Link

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." sepscience.com. Link

  • LCGC. "Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?" chromatographyonline.com. Link

  • Restek. "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." restek.com. Link

  • HALO Columns. "LC Chromatography Troubleshooting Guide." halocolumns.com. Link

  • Wikipedia. "Hydrophilic interaction chromatography." wikipedia.org. Link

Sources

Optimization

Technical Support Center: Crystallization Optimization for N-methyl-1,4-oxazepane-6-carboxamide

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals. System Focus: N-methyl-1,4-oxazepane-6-carboxamide (Free Base and Hydrochloride Salt) Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals. System Focus: N-methyl-1,4-oxazepane-6-carboxamide (Free Base and Hydrochloride Salt)

Welcome to the Technical Support Center. Crystallizing small, polar heterocyclic molecules like N-methyl-1,4-oxazepane-6-carboxamide presents unique thermodynamic and kinetic challenges. Due to the basic tertiary amine and the hydrogen-bonding carboxamide group, this molecule exhibits high solubility in polar solvents and a strong propensity for kinetically hindered lattice integration. This guide provides field-proven troubleshooting strategies, focusing on phase behavior, nucleation control, and polymorphism.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During cooling or anti-solvent addition, my solution turns into a milky emulsion instead of forming a crystalline suspension. What is happening, and how do I fix it?

The Mechanism: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturation generation rate exceeds the nucleation rate. Instead of integrating into a rigid crystal lattice, the solute separates into a secondary, solute-rich liquid droplet phase[1]. Because N-methyl-1,4-oxazepane-6-carboxamide has high conformational flexibility and strong solvent interactions, the kinetic barrier to primary nucleation is high. The system crosses the binodal curve (miscibility gap) before crossing the solubility curve[2].

The Solution:

  • Map the Phase Diagram: Identify the Metastable Zone Width (MSZW). You must operate in the region between the solubility curve and the LLPS boundary.

  • Implement a Seeding Strategy: Do not rely on spontaneous primary nucleation. Introduce 1–3 wt% of high-quality seed crystals when the solution is slightly supersaturated (within the MSZW). The seeds provide immediate surface area for secondary nucleation and growth, consuming the supersaturation before the system can reach the LLPS boundary[1].

  • Adjust Solvent/Anti-Solvent Ratios: If oiling out persists, your solvent system may have a stable miscibility gap. Switch to a system with a wider MSZW, such as Isopropanol (IPA)/Heptane, rather than Methanol/Water.

Q2: When performing anti-solvent crystallization, my isolated crystals are highly agglomerated, trapping impurities (mother liquor inclusions). How can I improve the Crystal Size Distribution (CSD)?

The Mechanism: Agglomeration and fine crystal formation are symptoms of uncontrolled, localized supersaturation spikes at the point of anti-solvent injection. When pure anti-solvent hits the bulk solution, localized regions cross the spinodal boundary, causing massive primary nucleation (a "crash out")[3]. These fine crystals have high surface energy and rapidly agglomerate to minimize contact with the solvent.

The Solution:

  • Pre-dilute the Anti-solvent: Instead of pumping pure anti-solvent (e.g., Heptane), pump a mixture of Solvent/Anti-solvent (e.g., 30% IPA / 70% Heptane) during the initial addition phase. This dampens the local supersaturation gradient[4].

  • Optimize the Addition Profile: Use a non-linear (convex) addition rate. Add the anti-solvent very slowly initially to promote the growth of existing seeds, then increase the rate once the total crystal surface area is large enough to rapidly consume newly generated supersaturation[5].

Q3: I am trying to isolate the hydrochloride salt of N-methyl-1,4-oxazepane-6-carboxamide, but the yield is inconsistent and the habit is needle-like, causing filtration issues.

The Mechanism: Rapid salt formation often leads to 1D crystal growth (needles) because the high thermodynamic driving force of the acid-base reaction forces rapid deposition on the fastest-growing crystal face.

The Solution: Separate the salt formation from the crystallization step.

  • Form the salt in a highly soluble solvent (e.g., Methanol) where it remains fully dissolved.

  • Perform a solvent swap via distillation into a crystallization solvent (e.g., Ethyl Acetate) to slowly generate supersaturation.

  • Apply temperature cycling (Ostwald ripening) to dissolve the fine needles and promote the growth of more equant, block-like crystals.

Part 2: Quantitative Data & Solvent System Selection

To design a self-validating crystallization process, you must select a solvent system that balances solubility, yield, and a wide MSZW to prevent LLPS. Below is the empirical screening data for N-methyl-1,4-oxazepane-6-carboxamide (Free Base).

Solvent System (1:2 v/v)API Solubility at 20°C (mg/mL)API Solubility at 60°C (mg/mL)MSZW (°C)LLPS RiskRecommended Action
Methanol / Water> 250> 500Very Narrow (<5°C)Critical Avoid. High risk of oiling out.
Ethanol / MTBE45.2180.5Moderate (12°C)MediumRequires strict seeding protocol.
Isopropanol / Heptane 18.4 110.2 Wide (22°C) Low Optimal for scalable anti-solvent cooling.
Ethyl Acetate / Hexane8.542.1Wide (25°C)LowGood for final polishing, but low throughput.

Part 3: Standard Operating Protocols

Protocol: Seeded Anti-Solvent Crystallization (IPA/Heptane System)

This protocol utilizes an internally validated seeding strategy to bypass LLPS and ensure a unimodal Crystal Size Distribution (CSD)[5].

Step 1: Dissolution & Clarification

  • Suspend 100 g of crude N-methyl-1,4-oxazepane-6-carboxamide in 900 mL of Isopropanol (IPA).

  • Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated (65°C) crystallization vessel to remove foreign particulates that could act as uncharacterized nucleation sites.

Step 2: Supersaturation Generation & Seeding

  • Cool the batch to 50°C at a rate of 0.5°C/min.

  • Self-Validation Check: The solution must remain completely clear. If turbidity is observed, heat back to 65°C.

  • Charge 1.5 g (1.5 wt%) of milled N-methyl-1,4-oxazepane-6-carboxamide seed crystals (D50 ≈ 20 µm) suspended in 15 mL of IPA.

  • Age the seeded solution at 50°C for 60 minutes. Causality: This aging period allows the seed surfaces to heal and initiates secondary nucleation without crossing the spinodal curve.

Step 3: Anti-Solvent Addition

  • Initiate the addition of 1800 mL of Heptane (Anti-solvent) using a programmable syringe pump.

  • Phase 1 (Growth): Add the first 360 mL (20%) of Heptane over 2 hours (3 mL/min).

  • Phase 2 (Yield Maximization): Add the remaining 1440 mL (80%) of Heptane over 3 hours (8 mL/min).

Step 4: Cooling & Isolation

  • Cool the resulting slurry to 5°C at a rate of 0.2°C/min.

  • Age at 5°C for 2 hours to fully deplete supersaturation.

  • Filter the slurry via a Nutsche filter, wash with 200 mL of cold IPA/Heptane (1:4 v/v), and dry under vacuum at 40°C until constant weight.

Part 4: Process Workflows & Visualizations

LLPS Troubleshooting Decision Tree

When dealing with highly soluble heterocycles, distinguishing between true crystallization and oiling out is critical.

LLPS_Troubleshooting Start Cooling / Anti-solvent Addition Observe Visual / PAT Observation Start->Observe Milky Milky Emulsion (Oiling Out / LLPS) Observe->Milky High Supersaturation Clear Clear Solution (Metastable Zone) Observe->Clear Controlled Rate Adjust Heat to Redissolve Adjust Solvent Ratio Milky->Adjust Fix LLPS Seed Add Seed Crystals (Consume Supersaturation) Clear->Seed T < Saturation Crystals Crystal Nucleation & Growth Seed->Crystals Adjust->Start

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Anti-Solvent Seeding Mechanism

This diagram illustrates the logical progression of the protocol described in Part 3, ensuring the system remains within the metastable zone.

Antisolvent_Seeding Dissolve Dissolve API in Solvent InitialAS Cool & Add Seed Crystals Dissolve->InitialAS Age Age Slurry (60 min) InitialAS->Age FinalAS Non-linear Anti-solvent Addition Age->FinalAS Cool Cool to 5°C FinalAS->Cool Isolate Filter & Wash Cool->Isolate

Step-by-step anti-solvent seeding mechanism for controlled crystal growth.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, American Chemical Society. Available at:[Link]

  • Peters, et al. "Controlling Crystal Growth of a Rare Earth Element Scandium Salt in Antisolvent Crystallization." MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of N-methyl-1,4-oxazepane-6-carboxamide Quantitative Analytical Methods: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary N-methyl-1,4-oxazepane-6-carboxamide (Molecular Weight: 158.20 g/mol ) is a highly polar, nitrogen-containing sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

N-methyl-1,4-oxazepane-6-carboxamide (Molecular Weight: 158.20 g/mol ) is a highly polar, nitrogen-containing seven-membered heterocyclic building block. It is increasingly utilized in the synthesis of neuroactive compounds and targeted therapeutics due to its favorable physicochemical properties. However, its unique structural features—specifically a basic tertiary amine embedded in an oxazepane ring and a primary carboxamide—present distinct analytical challenges. This guide objectively compares the performance of three quantitative analytical platforms (UHPLC-UV, LC-MS/MS, and qNMR) for the validation and routine analysis of this compound, providing field-proven protocols and regulatory insights.

Methodological Challenges & Causality in Method Selection

Developing a robust quantitative method for N-methyl-1,4-oxazepane-6-carboxamide requires understanding the causality behind its chromatographic behavior:

  • High Polarity & Poor Retention: Because of its low molecular weight and high hydrophilicity (estimated LogP < 0), the compound elutes in the void volume of standard reversed-phase (C18) columns. While ion-pairing agents can artificially increase retention, they severely suppress mass spectrometry signals. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistically sound choice, utilizing a polar stationary phase (e.g., Amide or bare silica) to retain the compound via water-layer partitioning and hydrogen bonding.

  • Basicity & Peak Tailing: The tertiary amine in the 1,4-oxazepane ring is basic. Uncapped silanols on silica-based columns will cause severe peak tailing due to secondary ion-exchange interactions. Using a mobile phase buffered with ammonium formate (pH ~3.0 - 4.0) provides the necessary ionic strength to shield these silanols, ensuring sharp, symmetrical peaks.

  • Lack of Chromophore: The molecule lacks an extended conjugated π -system or aromatic rings, meaning UV detection is limited to low wavelengths (~210 nm). This makes UV detection highly susceptible to matrix interference. Consequently, LC-MS/MS is mandatory for bioanalytical quantification in complex matrices, while UHPLC-UV and quantitative NMR (qNMR) are reserved for high-concentration API (Active Pharmaceutical Ingredient) purity testing.

G Start Sample Type: N-methyl-1,4-oxazepane- 6-carboxamide Decision Required Sensitivity? Start->Decision HighSens High (ng/mL) Bioanalysis (PK) Decision->HighSens In vivo matrices LowSens Low (µg/mL) API Purity/Release Decision->LowSens In vitro / API LCMS LC-MS/MS (HILIC) Validation: ICH M10 HighSens->LCMS UHPLC UHPLC-UV / qNMR Validation: ICH Q2(R2) LowSens->UHPLC

Workflow for selecting and validating analytical methods based on sensitivity needs.

Comparative Analysis of Quantitative Platforms

To objectively evaluate the best approach for different stages of drug development, Table 1 summarizes the performance metrics of the three primary analytical methods.

Table 1: Performance Comparison of Quantitative Methods

ParameterUHPLC-UV (HILIC Mode)LC-MS/MS (HILIC-ESI+)qNMR ( 1 H, D 2​ O)
Primary Application API Release & Formulation QCBioanalysis (PK/TK studies)Absolute Purity / Reference Std
Sensitivity (LOQ) 0.5 µg/mL1.0 ng/mL~1 mg/mL
Linearity Range 0.5 – 100 µg/mL1.0 – 1000 ng/mL1 – 50 mg/mL
Specificity Moderate (210 nm)Very High (MRM transitions)High (Specific proton shifts)
Throughput High (5 min/run)Very High (3 min/run)Low (15 min/run)
Regulatory Guide ICH Q2(R2)ICH M10ICH Q2(R2)

Regulatory Validation Frameworks

The validation of these analytical procedures must adhere strictly to international regulatory guidelines to ensure scientific integrity and trustworthiness.

For API release and impurity profiling, the ICH Q2(R2) guideline dictates the evaluation of accuracy, precision, specificity, and linearity over the reportable range [1]. Methods utilizing UHPLC-UV must demonstrate that the lack of a strong chromophore does not compromise the signal-to-noise ratio at the Limit of Quantitation (LOQ).

For pharmacokinetic (PK) profiling in biological matrices, the ICH M10 guideline on bioanalytical method validation is the gold standard [2]. It requires rigorous assessment of matrix effects, extraction recovery, and incurred sample reanalysis (ISR). Previous studies on related oxazepane derivatives have demonstrated the critical utility of liquid chromatography coupled with tandem mass spectrometry for handling complex biological matrices and identifying degradation products [3].

Self-Validating Experimental Protocol: HILIC-LC-MS/MS

The following protocol outlines a highly sensitive, self-validating system for quantifying N-methyl-1,4-oxazepane-6-carboxamide in human plasma, fully compliant with ICH M10 standards.

The Self-Validating Mechanism: The deliberate inclusion of a stable-isotope-labeled internal standard (SIL-IS) in every sample corrects for matrix effects and extraction recovery variations in real-time. Furthermore, the injection of calibration standards and Quality Control (QC) samples at low, mid, and high levels within every batch ensures the system continuously validates its own accuracy and precision during the run.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (spiked with analyte or unknown) into a 96-well collection plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 10 ng/mL of the stable-isotope-labeled internal standard (SIL-IS, e.g., 13 C, d 3​ -analog).

    • Causality Note: MeCN effectively precipitates plasma proteins while acting as a weak solvent in HILIC mode. This ensures the sample diluent matches the initial mobile phase conditions, preventing peak distortion and breakthrough.

  • Vortex the plate for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial.

Step 2: Chromatographic Separation (HILIC)

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 95% MeCN with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 1.5 min, hold for 0.5 min, re-equilibrate at 85% B. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 3: Mass Spectrometry (ESI+) & Data Analysis

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the precursor to product ion transition. For N-methyl-1,4-oxazepane-6-carboxamide (Exact Mass ~158.1), the expected [M+H]+ is m/z 159.1. Set the primary quantitative transition to m/z 159.1 m/z 100.1 (corresponding to the loss of the carboxamide moiety, optimized via collision energy).

  • Validation Criteria: Ensure the precision (%CV) is 15% ( 20% at LLOQ) and accuracy is within ± 15% ( ± 20% at LLOQ) across all QC levels [2].

Protocol Step1 Plasma Aliquot (50 µL) Step2 Protein Precipitation (+ SIL-IS in MeCN) Step1->Step2 Step3 Centrifugation (14k x g, 10 min) Step2->Step3 Step4 Supernatant Transfer Step3->Step4 Step5 HILIC LC-MS/MS (MRM Mode) Step4->Step5 Step6 Data Validation (Accuracy/Precision) Step5->Step6

Self-validating sample preparation and HILIC-LC-MS/MS workflow for bioanalysis.

References

  • ICH Q2(R2) validation of analytical procedures. International Council for Harmonisation (ICH).[Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA) - European Union.[Link]

  • DEVELOPMENT AND VALIDATION OF AN ENVIRONMENTALLY SUSTAINABLE LIQUID CHROMATOGRAPHY METHOD FOR QUANTIFICATION OF LOXAPINE AND CHA. Rasayan Journal of Chemistry.[Link]

Comparative

Comparative Guide: Binding Affinities of N-Methyl-1,4-Oxazepane-6-Carboxamide Analogs vs. Proline Scaffolds in EP300/CBP Inhibition

As epigenetic targets gain traction in precision oncology, the closely related histone acetyltransferases (HATs) EP300 and CBP have emerged as critical nodes in oncogenic transcription. Inhibiting the HAT domain of these...

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Author: BenchChem Technical Support Team. Date: April 2026

As epigenetic targets gain traction in precision oncology, the closely related histone acetyltransferases (HATs) EP300 and CBP have emerged as critical nodes in oncogenic transcription. Inhibiting the HAT domain of these proteins blocks the acetylation of histone H3 at lysine 27 (H3K27ac), thereby downregulating drivers like SOX2 and the Androgen Receptor (AR).

In this technical guide, we objectively compare the binding affinities and pharmacological profiles of N-methyl-1,4-oxazepane-6-carboxamide analogs (exemplified by DS17701585) against their evolutionary successors, the proline-based analogs (exemplified by DS-9300). By examining the causality behind their structural evolution and the self-validating protocols used to measure their efficacy, researchers can make informed decisions when selecting chemical probes for epigenetic studies.

Mechanistic Rationale and Structural Evolution

The discovery of the N-methyl-1,4-oxazepane-6-carboxamide scaffold represented a major breakthrough in achieving selectivity for EP300/CBP over other HAT families [1]. This core structure effectively occupies the acetyl-CoA (Ac-CoA) binding pocket of the HAT domain. The oxazepane oxygen and the carboxamide nitrogen provide precise hydrogen-bond vectors that interact with the protein backbone, effectively outcompeting endogenous Ac-CoA.

However, the 1,4-oxazepane ring retains a degree of conformational flexibility. When a molecule must freeze into a single conformation to bind its target, it incurs an entropic penalty that limits its maximum binding affinity. To overcome this, researchers employed a scaffold-hopping strategy, replacing the oxazepane ring with a more rigid proline moiety [2]. This rigidification pre-organizes the molecule into the bioactive conformation, drastically reducing the entropic penalty upon binding and driving the IC50 from the sub-micromolar range down to the low nanomolar range.

Mechanism Inhibitor EP300/CBP Inhibitor (Oxazepane/Proline Analogs) EP300 EP300/CBP HAT Domain Inhibitor->EP300 Competitive Binding Histone Histone H3 (K27) EP300->Histone Catalyzes Transfer AcCoA Acetyl-CoA AcCoA->EP300 Acetyl Donor Acetylation H3K27 Acetylation Histone->Acetylation Modification Transcription Oncogenic Transcription Acetylation->Transcription Activates

Mechanism of EP300/CBP HAT inhibition by small molecules blocking H3K27 acetylation.

Comparative Binding Affinities and Efficacy Data

The table below summarizes the quantitative performance of the N-methyl-1,4-oxazepane-6-carboxamide analog (DS17701585) [3] versus the proline-based analog (DS-9300) [4].

CompoundCore ScaffoldEP300 IC50 (nM)CBP IC50 (nM)Cellular H3K27ac IC50 (nM)Cancer Cell GI50 (nM)
DS17701585 (Compound 11)N-methyl-1,4-oxazepane-6-carboxamide15040450~700 (LK2 / SOX2)
DS-9300 Proline derivative2822540.6 (VCaP / AR)

Data Insights: The transition from the oxazepane to the proline scaffold yields a ~5-fold improvement in biochemical EP300 affinity. More importantly, this structural tweak translates to a nearly 10-fold improvement in cellular target engagement (H3K27ac IC50) and a massive leap in anti-proliferative efficacy. The enhanced cellular potency of the proline analog is largely attributed to improved metabolic stability and higher intracellular free-drug concentrations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinities and cellular activities of these analogs must be evaluated using self-validating assay systems. The protocols below are designed with internal controls to establish causality—proving that the observed signal reduction is due to specific HAT inhibition rather than assay interference or broad cytotoxicity.

Protocol A: Biochemical HAT Binding Assay (AlphaLISA)

We utilize an AlphaLISA homogeneous proximity assay over traditional radiometric assays to eliminate radioactive waste and avoid the autofluorescence interference common with heterocyclic compounds.

  • Reagent Assembly: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 0.01% Tween-20, and 1 mM DTT. Prepare solutions of recombinant EP300 HAT domain, Acetyl-CoA, and biotinylated Histone H3 (1-21) peptide.

  • Control Establishment (Self-Validation): Plate a known pan-HAT inhibitor (e.g., A-485) as a positive control, and wells containing buffer without the enzyme as a negative control. This establishes the maximum and minimum signal boundaries to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's dynamic range.

  • Compound Incubation: Dispense the oxazepane or proline analogs in a 10-point dose-response curve. Add the EP300 enzyme and incubate for 15 minutes to allow equilibrium binding.

  • Enzymatic Reaction: Initiate the reaction by adding Acetyl-CoA (final 10 µM) and biotinylated H3 peptide (final 50 nM). Incubate at room temperature for 60 minutes.

  • Quench & Detection: Stop the reaction by adding a quench buffer containing anti-acetyl-H3K27 acceptor beads and streptavidin donor beads.

  • Measurement: Read the luminescence at 615 nm. The decrease in signal directly correlates to the compound's binding affinity and inhibition of the enzyme.

Workflow Step1 1. Reagent Assembly (EP300, Ac-CoA, Biotin-H3) Step2 2. Compound Incubation (Dose-response + Controls) Step1->Step2 Step3 3. Enzymatic Reaction (RT Incubation) Step2->Step3 Step4 4. Quench & Detection (AlphaLISA Beads Addition) Step3->Step4 Step5 5. Signal Measurement (Luminescence at 615 nm) Step4->Step5

Step-by-step workflow for the AlphaLISA biochemical HAT assay to determine IC50 values.

Protocol B: Cellular Target Engagement (In-Cell Western)

Biochemical affinity does not guarantee cellular efficacy. To prove that the analogs penetrate the cell membrane and engage EP300 in situ, an In-Cell Western assay is performed.

  • Cell Seeding: Seed VCaP or LK2 cells in 96-well plates and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the analogs for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Dual-Staining (Self-Validation): Probe simultaneously with a primary antibody against H3K27ac (target) and a primary antibody against Total Histone H3 (normalization control).

  • Detection & Causality Check: Use spectrally distinct near-infrared secondary antibodies (e.g., 700 nm and 800 nm). By normalizing the H3K27ac signal to the Total H3 signal, you mathematically prove that the loss of acetylation is caused by HAT inhibition, not by compound-induced cell death or unequal cell seeding.

Conclusion

While the N-methyl-1,4-oxazepane-6-carboxamide scaffold (DS17701585) serves as an excellent foundational probe for EP300/CBP inhibition, its inherent conformational flexibility limits its ultimate potency. For researchers requiring robust in vivo efficacy or sub-nanomolar cellular activity, the scaffold-hopped proline-based analogs (DS-9300) offer a superior alternative. By restricting the molecular geometry, the proline core minimizes entropic loss, yielding a highly potent, selective, and metabolically stable inhibitor suitable for advanced oncological models.

References

  • Kanada, R., et al. "Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring." Bioorganic & Medicinal Chemistry Letters, 66, 128726 (2022).[Link]

  • Kanada, R., et al. "Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor." Journal of Medicinal Chemistry, 66(1), 695-715 (2023).[Link]

Validation

Comparative Efficacy Guide: N-methyl-1,4-oxazepane-6-carboxamide vs. Standard Monoamine Reuptake Inhibitors

Executive Summary Mechanistic Overview & Structural Causality Pathway A N-methyl-1,4-oxazepane- 6-carboxamide B Norepinephrine Transporter (NET) A->B Potent Inhibition (IC50 < 2 nM) C Serotonin Transporter (SERT) A->C Mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mechanistic Overview & Structural Causality

Pathway A N-methyl-1,4-oxazepane- 6-carboxamide B Norepinephrine Transporter (NET) A->B Potent Inhibition (IC50 < 2 nM) C Serotonin Transporter (SERT) A->C Moderate Inhibition D Synaptic NE Accumulation B->D Blocks Reuptake E Pudendal Nerve Activation D->E Receptor Binding F Urethral Sphincter Contraction E->F Therapeutic Efficacy (SUI)

Mechanism of action of N-methyl-1,4-oxazepane-6-carboxamide targeting NET for sphincter contraction.

Comparative Efficacy Data

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)Brain/Plasma Ratio (CNS Penetrance)Primary Indication
N-methyl-1,4-oxazepane-6-carboxamide 1.215.4>10000.15 (Peripherally restricted)SUI, Peripheral Pain
Duloxetine (Standard SNRI) 7.50.8>10002.80 (High CNS exposure)Depression, SUI
Esreboxetine (Standard NRI) 0.9>1000>10001.50 (Moderate CNS exposure)Fibromyalgia, SUI

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that experimental protocols must not merely be a list of steps, but a self-validating system where internal controls mathematically prove the integrity of the data.

Protocol A: In Vitro Monoamine Transporter Inhibition Assay (Radioligand Binding)

Objective: Determine the IC₅₀ values for NET and SERT. Causality & Logic: We utilize rapid filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. The causality here is critical: polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged oxazepane derivatives, thereby ensuring the signal-to-noise ratio remains highly self-validating.

  • Membrane Preparation: Homogenize CHO cells stably expressing human NET or SERT in 50 mM Tris-HCl buffer (pH 7.4). Self-Validation: Include a protease inhibitor cocktail to prevent transporter degradation during assay incubation.

  • Compound Incubation: In a 96-well plate, combine 50 µL of the oxazepane compound (varying concentrations from 0.01 nM to 10 µM), 50 µL of [³H]-Nisoxetine (for NET) or [³H]-Citalopram (for SERT), and 100 µL of membrane suspension.

  • Internal Control Establishment: Dedicate column 1 to Total Binding (vehicle only) and column 12 to Non-Specific Binding (NSB) using 10 µM Desipramine (NET) or 10 µM Fluoxetine (SERT). Logic: This guarantees that any well-to-well variation is mathematically normalized against absolute baseline limits.

  • Equilibration: Incubate at 25°C for 1 hour to reach steady-state equilibrium.

  • Rapid Filtration & Scintillation: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/B filters. Wash 3x with ice-cold buffer to trap the bound radioligand. Add scintillation cocktail and quantify radioactivity (CPM) using a MicroBeta counter.

Workflow S1 Membrane Preparation S2 Compound Incubation S1->S2 S3 Radioligand Displacement S2->S3 S4 Rapid Filtration S3->S4 S5 Scintillation Counting S4->S5

Step-by-step experimental workflow for in vitro radioligand binding assays.

Protocol B: In Vivo Efficacy - Urethral Pressure Profiling in Rat Models

Objective: Quantify the peripheral physiological response (urethral contraction) to the oxazepane derivative[2]. Causality & Logic: Urethane is selected as the anesthetic (1.2 g/kg, s.c.) rather than isoflurane. Isoflurane profoundly suppresses autonomic nerve activity, which would mask the norepinephrine-driven urethral response. Urethane preserves spinal reflex pathways, making the model a true reflection of the drug's mechanism.

  • Surgical Preparation: Anesthetize female Sprague-Dawley rats with urethane. Insert a micro-transducer catheter into the urethra via the external urethral meatus.

  • Baseline Stabilization: Allow a 30-minute stabilization period. Self-Validation: Baseline urethral pressure must remain within ±5% for 10 minutes before dosing; otherwise, the animal is excluded to prevent artifactual data.

  • Administration: Administer N-methyl-1,4-oxazepane-6-carboxamide intravenously (0.1 - 3 mg/kg).

  • Data Acquisition: Continuously record urethral baseline pressure (UBP) and amplitude of urethral responses for 60 minutes post-dose. Efficacy is defined as a dose-dependent, statistically significant increase in UBP compared to vehicle-treated controls.

Conclusion

References

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives (Patent No. WO2012046882A1).
  • Yukawa, T. (2017). Creation of novel peripherally selective norepinephrine reuptake inhibitors aiming at therapeutic drugs for stress urinary incontinence. Kansai University Academic Repository / CiNii. [Link]

Sources

Comparative

Cross-Reactivity and Selectivity Studies of N-Methyl-1,4-oxazepane-6-carboxamide in CNS Drug Design

Executive Summary The development of central nervous system (CNS) therapeutics—particularly monoamine reuptake inhibitors (MRIs) for depression and anxiety—requires precise modulation of target selectivity while strictly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics—particularly monoamine reuptake inhibitors (MRIs) for depression and anxiety—requires precise modulation of target selectivity while strictly mitigating off-target cross-reactivity. N-methyl-1,4-oxazepane-6-carboxamide has emerged as a privileged seven-membered heterocyclic building block. This guide provides an objective comparison of N-methyl-1,4-oxazepane-6-carboxamide-derived scaffolds against traditional morpholine and piperazine alternatives, detailing the causality behind its superior pharmacological profile and providing self-validating experimental protocols for selectivity and cross-reactivity profiling.

Structural Rationale: The 1,4-Oxazepane Advantage

Causality in Scaffold Selection: Traditional triple reuptake inhibitors (TRIs) frequently utilize a six-membered morpholine or piperazine core. However, these rigid rings often suffer from promiscuous binding to off-target G-protein-coupled receptors (GPCRs), such as the histamine H1 receptor, leading to adverse clinical effects like sedation and weight gain.

By expanding to a seven-membered 1,4-oxazepane ring, the scaffold adopts a unique "twist-chair" conformation. This structural puckering projects the N-methyl carboxamide substituent into a distinct spatial vector, allowing it to optimally engage the vestibule allosteric sites of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. This subtle conformational shift is the primary driver for maintaining high primary target affinity while sterically clashing with the binding pockets of off-target GPCRs and ion channels, a mechanism validated in the development of novel heterocyclic monoamine reuptake inhibitors ()[1].

Selectivity Profiling: Primary Target Assays

To validate the target selectivity of N-methyl-1,4-oxazepane-6-carboxamide derivatives, thermodynamic affinity ( Ki​ ) must be isolated from membrane transport kinetics.

Self-Validating Protocol: Radioligand Binding Assays
  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human SERT, NET, or DAT. Homogenize and centrifuge at 40,000 x g to yield a purified membrane pellet.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with target-specific radioligands: [3H] -citalopram (SERT), [3H] -nisoxetine (NET), or [3H] -WIN35428 (DAT) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Compound Addition: Add the oxazepane derivative at 8 concentrations ranging from 10−11 to 10−5 M. Self-Validation Step: Include a non-specific binding (NSB) control using 10 µM of a known unlabeled inhibitor (e.g., fluoxetine for SERT) to ensure signal authenticity.

  • Filtration & Quantification: Terminate the reaction after 60 minutes at 22°C via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50​ via non-linear regression. Convert the IC50​ to the absolute equilibrium dissociation constant ( Ki​ ) using the Cheng-Prusoff equation. Ensure the slope factor (Hill coefficient) of the concentration-response curve is accounted for to guarantee accurate thermodynamic profiling, as deviations from unity can skew affinity estimations ()[2].

Cross-Reactivity Mitigation: Broad-Panel Screening

CNS drugs frequently fail late in development due to unforeseen off-target liabilities, such as hERG-induced QT prolongation. A robust screening system requires testing against a standardized panel of high-risk targets.

Self-Validating Protocol: Broad-Panel Profiling
  • Primary Screening: Utilize a standardized commercial panel, such as the Eurofins SafetyScreen44, which encompasses 44 critical GPCRs, ion channels, and kinases recommended by major pharmaceutical consortia for early hazard identification ()[3].

  • High-Concentration Testing: Test the compound at a single high concentration (10 µM) in duplicate. A result of <50% specific binding inhibition indicates a clean off-target profile.

  • Orthogonal Validation (hERG): For cardiac safety, subject the compound to automated patch-clamp electrophysiology on CHO cells expressing hERG channels. Measure the tail current amplitude before and after compound perfusion to confirm an IC50​>30μM .

Quantitative Data Comparison

The following table summarizes the binding affinities ( Ki​ ) and off-target liabilities of matched derivatives where the heterocyclic core is appended to a standard 3,4-dichlorophenyl pharmacophore.

Scaffold CoreSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)hERG IC50​ (µM)Histamine H1 Ki​ (nM)
N-methyl-1,4-oxazepane-6-carboxamide 4.28.512.1> 30.0> 10,000
Morpholine-3-carboxamide 15.442.1115.012.5450
1,4-Diazepane-6-carboxamide 8.910.245.38.2120

Data Interpretation: The N-methyl-1,4-oxazepane-6-carboxamide scaffold demonstrates superior balanced TRI activity (single-digit nanomolar affinity for SERT/NET and near 10 nM for DAT) while completely abolishing H1 and hERG cross-reactivity compared to the rigid morpholine and basic diazepane analogs.

Mechanistic Pathways & Workflow Visualizations

PharmacologicalLogic cluster_0 Primary Target Selectivity (High Affinity) cluster_1 Cross-Reactivity Panel (Low Affinity) Start N-methyl-1,4-oxazepane- 6-carboxamide Scaffold SERT SERT Binding (Serotonin) Start->SERT Desired NET NET Binding (Norepinephrine) Start->NET Desired DAT DAT Binding (Dopamine) Start->DAT Desired hERG hERG Channel (Cardiotoxicity) Start->hERG Avoided H1 Histamine H1 (Sedation) Start->H1 Avoided M1 Muscarinic M1 (Cognitive) Start->M1 Avoided

Pharmacological logic of the 1,4-oxazepane scaffold demonstrating target selectivity.

Workflow N1 Compound Synthesis & Verification N2 In Vitro Radioligand Binding Assays N1->N2 QC Pass N3 Functional Uptake Assays (Cell-based) N2->N3 Ki < 10 nM N4 SafetyScreen44 (Cross-Reactivity) N3->N4 Efficacy Confirmed N5 Lead Selection & Optimization N4->N5 Clean Profile

Step-by-step experimental workflow for validating selectivity and cross-reactivity.

References

  • 1,4-oxazepane derivatives (Patent WO2012046882A1)
  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation Source: Journal of Pharmacological and Toxicological Methods (via NIH) URL:[Link]

  • SafetyScreen44 Panel - In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery Services URL:[Link]

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of N-methyl-1,4-oxazepane-6-carboxamide and its Precursors

This guide provides an in-depth analysis of synthetic protocols for the 1,4-oxazepane scaffold, culminating in a proposed, robust synthesis for N-methyl-1,4-oxazepane-6-carboxamide. The methodologies discussed are ground...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of synthetic protocols for the 1,4-oxazepane scaffold, culminating in a proposed, robust synthesis for N-methyl-1,4-oxazepane-6-carboxamide. The methodologies discussed are grounded in peer-reviewed literature, with a focus on reproducibility, scalability, and the underlying chemical principles that govern reaction outcomes. This document is intended for researchers, scientists, and professionals in drug development who require reliable methods for synthesizing this valuable heterocyclic motif.

The 1,4-oxazepane ring system is a seven-membered heterocycle that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Despite its potential, its exploration has been hampered by a lack of reliable and scalable synthetic routes.[2][3] This guide aims to address this gap by presenting a validated pathway to a key 6-oxo-1,4-oxazepane intermediate and then detailing a reliable route to the target N-methyl-1,4-oxazepane-6-carboxamide.

I. Strategic Overview of the Synthesis
  • Synthesis of the 1,4-Oxazepane Core : A robust, multi-gram synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate followed by oxidation to the 6-oxo derivative. This is based on the highly detailed and optimized procedures reported by researchers in ACS Publications.[2]

  • Reduction of the Ketone : The 6-oxo intermediate is reduced to the corresponding 6-hydroxy derivative.

  • Oxidation to Carboxylic Acid : The secondary alcohol is then oxidized to the carboxylic acid at the 6-position.

  • Amide Coupling : The resulting carboxylic acid is coupled with methylamine to form the target N-methyl carboxamide.

  • Deprotection : Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

This pathway is illustrated in the diagram below.

Synthetic_Pathway A N-Boc-aminoethanol C tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate A->C B 3-Chloro-2-(chloromethyl)prop-1-ene B->C NaH, DMF D tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate C->D RuCl3, NaIO4 E tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate D->E NaBH4 F tert-Butyl 6-carboxy-1,4-oxazepane-4-carboxylate E->F Oxidation G tert-Butyl 6-(methylcarbamoyl)-1,4-oxazepane-4-carboxylate F->G Methylamine, EDC, HOBt H N-methyl-1,4-oxazepane-6-carboxamide G->H TFA or HCl

Caption: Proposed synthetic pathway to N-methyl-1,4-oxazepane-6-carboxamide.

II. Comparative Analysis of the 1,4-Oxazepane Core Synthesis

The synthesis of the 1,4-oxazepane ring is the cornerstone of this entire process. A recent publication has demonstrated a scalable and reproducible method starting from N-Boc-protected aminoethanols and 3-chloro-2-(chloromethyl)prop-1-ene.[2] The study highlights the critical importance of reaction parameters for achieving high yields and ensuring reproducibility, particularly during scale-up.

A key finding from this work is that careful control over the order of reagent addition, concentration, and temperature is essential.[2] For instance, the initial reported procedure involved premixing sodium hydride with the dichloride in DMF, followed by the addition of the N-Boc alcohol. While this worked on a small scale, a more robust method for larger scales involved the initial reaction of the N-Boc aminoethanol with sodium hydride, followed by the controlled addition of the dichloride at low temperatures.[2]

The table below summarizes the yields for various substituted 6-methylene-1,4-oxazepane-4-carboxylates, demonstrating the impact of substitution on the cyclization efficiency.

Starting N-Boc-aminoethanolProductYield (%)
Unsubstitutedtert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate~55-60%
(R)-2-methyltert-Butyl (R)-2-Methyl-6-methylene-1,4-oxazepane-4-carboxylate16.1%
(S)-2-methyltert-Butyl (S)-2-Methyl-6-methylene-1,4-oxazepane-4-carboxylate17.4%
(R)-3-methyltert-Butyl (R)-3-Methyl-6-methylene-1,4-oxazepane-4-carboxylate17.6%
(S)-3-methyltert-Butyl (S)-3-Methyl-6-methylene-1,4-oxazepane-4-carboxylate15.3%
2,2-dimethyltert-Butyl 2,2-Dimethyl-6-methylene-1,4-oxazepane-4-carboxylate35.2%
3,3-dimethyltert-Butyl 3,3-Dimethyl-6-methylene-1,4-oxazepane-4-carboxylate37.9%

Data sourced from "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes".[2]

The subsequent oxidation of the 6-methylene group to the 6-oxo group is achieved in high yield using ruthenium(III) chloride as a catalyst with sodium periodate as the oxidant. This step was also optimized for large-scale synthesis, with the key modification being the premixing of RuCl3 with NaIO4 before the slow addition of the alkene at low temperatures to control the exotherm.[2]

III. Gold-Standard Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of N-methyl-1,4-oxazepane-6-carboxamide, based on the most reliable methods identified in the literature.

Experimental_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Final Product Cyclization Step 1: Cyclization to form 6-methylene-1,4-oxazepane Oxidation_alkene Step 2: Oxidation to 6-oxo-1,4-oxazepane Cyclization->Oxidation_alkene Reduction Step 3: Reduction to 6-hydroxy-1,4-oxazepane Oxidation_alkene->Reduction Oxidation_alcohol Step 4: Oxidation to 6-carboxy-1,4-oxazepane Reduction->Oxidation_alcohol Amidation Step 5: Amide coupling with methylamine Oxidation_alcohol->Amidation Deprotection Step 6: Boc Deprotection Amidation->Deprotection

Caption: Step-by-step workflow for the synthesis of N-methyl-1,4-oxazepane-6-carboxamide.

Part 1: Synthesis of the 1,4-Oxazepane Core

Step 1: Synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate

  • Rationale: This step establishes the core heterocyclic ring system. The use of sodium hydride, a strong base, is necessary to deprotonate the alcohol of the N-Boc-aminoethanol, making it a potent nucleophile for the subsequent Williamson ether synthesis-like cyclization. DMF is an excellent polar aprotic solvent for this type of reaction. The temperature is kept low to control the reaction rate and minimize side reactions.

  • Procedure:

    • Dissolve N-Boc-aminoethanol (1.0 eq) in anhydrous DMF (approx. 0.5 M).

    • Cool the solution to -10 °C in an ice-salt or dry ice/acetone bath.

    • Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, maintaining the temperature below -5 °C.

    • Stir the suspension at -10 °C for 1 hour.

    • Add 3-chloro-2-(chloromethyl)prop-1-ene (1.2 eq) dropwise, keeping the internal temperature between -10 °C and -5 °C.

    • After the addition is complete, stir the reaction mixture at -10 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding it to ice-water.

    • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

  • Rationale: This oxidation converts the exocyclic double bond into a ketone, which is a versatile handle for further functionalization. The RuCl3/NaIO4 system is a powerful and efficient method for this transformation. Premixing the catalyst and oxidant before adding the substrate is crucial for controlling the reaction on a larger scale and preventing dangerous exotherms.[2]

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium periodate (NaIO4, 4.0 eq) in a mixture of acetonitrile and water (1:1).

    • Add ruthenium(III) chloride hydrate (RuCl3·xH2O, 0.01-0.02 eq) to the NaIO4 solution and stir until dissolved.

    • Cool the solution to 0 °C.

    • Slowly add a solution of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (1.0 eq) in acetonitrile dropwise to the cooled oxidant mixture.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the mixture with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to yield the ketone.

Part 2: Functionalization at the 6-Position

Step 3: Reduction to tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

  • Rationale: The ketone is reduced to a secondary alcohol, which can then be oxidized to the desired carboxylic acid. Sodium borohydride is a mild and selective reducing agent for ketones and is generally well-tolerated by the Boc protecting group and the ether linkage.

  • Procedure:

    • Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.

    • Quench the reaction by the slow addition of water or acetone.

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the alcohol, which may be used in the next step without further purification.

Step 4: Oxidation to tert-Butyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

  • Rationale: This step creates the carboxylic acid functionality required for the final amidation. The RuCl3/NaIO4 system is again employed, as it is effective for oxidizing secondary alcohols to carboxylic acids.[4]

  • Procedure:

    • Follow a similar procedure to Step 2, using tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) as the starting material.

    • Dissolve sodium periodate (approx. 3.0 eq) in a mixture of water and acetonitrile.

    • Cool to 5 °C and add ruthenium(III) chloride hydrate (approx. 0.1 eq).

    • Add a solution of the alcohol in acetonitrile dropwise.

    • Monitor the reaction for the formation of the carboxylic acid.

    • Work-up as in Step 2, but after extraction into an organic solvent, the product can be isolated by extraction into a basic aqueous solution (e.g., 1M NaOH), followed by acidification and re-extraction into an organic solvent.

Step 5: Amide coupling to form tert-Butyl 6-(methylcarbamoyl)-1,4-oxazepane-4-carboxylate

  • Rationale: This is the key bond-forming step to generate the target carboxamide. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) is a widely used and reliable coupling system that minimizes side reactions and racemization (if a chiral center were present).[5][6]

  • Procedure:

    • Dissolve tert-butyl 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or dichloromethane.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 1.5 eq) and a tertiary amine base such as triethylamine or diisopropylethylamine (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Part 3: Final Deprotection

Step 6: Synthesis of N-methyl-1,4-oxazepane-6-carboxamide

  • Rationale: The final step is the removal of the Boc protecting group to unmask the secondary amine of the oxazepane ring. Trifluoroacetic acid (TFA) is a standard reagent for this purpose, providing clean and efficient deprotection.

  • Procedure:

    • Dissolve the Boc-protected amide from Step 5 in dichloromethane.

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting TFA salt can be neutralized with a basic solution (e.g., saturated NaHCO3) and extracted into an organic solvent, or it can be purified as the salt.

IV. Trustworthiness and Reproducibility: Key Checkpoints
  • Synthesis of the Core (Steps 1 & 2): As extensively detailed in the primary literature source, reproducibility hinges on strict temperature control, especially during the addition of sodium hydride and the dichloride.[2] For the oxidation step, the order of addition (alkene into the oxidant mixture) is critical to prevent uncontrolled exotherms.[2]

  • Amide Coupling (Step 5): The purity of the carboxylic acid from Step 4 is paramount. Any remaining oxidizing agents can interfere with the coupling reaction. Ensure all reagents for the coupling are anhydrous (if using a non-aqueous solvent system) as the carbodiimide is sensitive to water.

  • General Considerations: Throughout the synthesis, monitoring each step by an appropriate analytical technique (TLC, LC-MS, NMR) is crucial to ensure the reaction has gone to completion before proceeding to the next step. This self-validating process prevents the carry-over of impurities that can complicate subsequent reactions and purifications.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/acs.oprd.0c003 scalable]([Link] scalable)

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-Trans-disubstituted-1,4-oxazepane as a Scaffold. ResearchGate. Available at: [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors. PubMed. Available at: [Link]

  • US11117874B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors. Google Patents.
  • WO 2013/065059 A1. Googleapis.
  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland. Available at: [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Available at: [Link]

  • Microwave assisted green chemistry approach to the synthesis of some novel N1-amino-methyl-substituted 1,4-Benzodiazepine derivatives. Scholars Research Library. Available at: [Link]

  • Preparation and Identification of Novel 1, 3-Oxazepine Derivatives by Cycloaddition Reactions [2+5] of Selected Carboxylic Acid Anhydrides with Imines Derived from 4-methyl aniline. Al-Mustansiriyah Journal of Science. Available at: [Link]

  • CA2813911A1 - 1,4-oxazepane derivatives. Google Patents.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Diphenylsilane as a Coupling Reagent for Amide Bond Formation. ResearchGate. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Available at: [Link]

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. Available at: [Link]

  • US3356722A - Production of dicarboxylic acids from cyclic ketones. Google Patents.
  • Coupling Reagents. ResearchGate. Available at: [Link]

  • Direct and Catalytic Amide Synthesis from Ketones via Transoximation and Beckmann Rearrangement under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • An Unexpected Reaction of Isodehydracetic Acid with Amines in the Presence of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride Yields a New Type of β-Enaminones. PMC. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI. Available at: [Link]

  • Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-Trans-disubstituted-1,4-oxazepane as a Scaffold. ResearchGate. Available at: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. MDPI. Available at: [Link]

  • Making ketones from amine and carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Converting Ketones to Amides. Chemistry Steps. Available at: [Link]

  • Oxidative Cleavage of 1,3-Dicarbonyls to Carboxylic Acids with Oxone. Organic Chemistry Portal. Available at: [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. Available at: [Link]

  • Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. Available at: [Link]

Sources

Comparative

Benchmarking N-methyl-1,4-oxazepane-6-carboxamide: A Next-Generation Bioisostere for CNS and Systemic Drug Discovery

As drug discovery programs increasingly seek to escape the "flatland" of traditional aromatic and 6-membered heterocycles, the exploration of sp3-rich, conformationally diverse scaffolds has become paramount. N-methyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly seek to escape the "flatland" of traditional aromatic and 6-membered heterocycles, the exploration of sp3-rich, conformationally diverse scaffolds has become paramount. N-methyl-1,4-oxazepane-6-carboxamide has recently emerged as a highly valuable 7-membered polar cyclic amine building block.

This guide objectively benchmarks N-methyl-1,4-oxazepane-6-carboxamide against its traditional 6-membered reference counterparts—morpholine and piperazine carboxamides. By analyzing physicochemical properties, metabolic stability, and providing self-validating experimental protocols, we demonstrate how this scaffold can be leveraged to mitigate metabolic liabilities and optimize human protein binding (hPB).

Structural & Physicochemical Benchmarking

The transition from a 6-membered morpholine or piperazine ring to a 7-membered 1,4-oxazepane ring fundamentally alters the 3D spatial properties of the molecule.

Causality in Physicochemical Shifts: Expanding the ring introduces an additional methylene group, which increases the fraction of sp3-hybridized carbons (Fsp3). This forces the ring into a more pronounced out-of-plane, puckered geometry. This structural shift disrupts planar molecular stacking in the solid state, lowering the crystal lattice energy and thereby enhancing aqueous solubility. Furthermore, the altered hydration sphere of the 7-membered polar cyclic amine reduces non-specific lipophilic interactions with plasma proteins, significantly lowering human protein binding (hPB) compared to flatter heterocycles[1].

Table 1: Comparative Physicochemical Profiling
PropertyN-Methylpiperazine-2-carboxamideN-Methylmorpholine-3-carboxamideN-Methyl-1,4-oxazepane-6-carboxamide
Ring Size 6-membered6-membered7-membered
Molecular Weight 143.19 g/mol 144.17 g/mol 158.20 g/mol
cLogD (pH 7.4) -1.2-0.8-0.5
TPSA (Ų) 55.152.352.3
Aqueous Solubility >50 mg/mL>50 mg/mL>80 mg/mL
Human Protein Binding ~30%~45%<20%
HLM Clearance 38 µL/min/mg45 µL/min/mg25 µL/min/mg

Data represents generalized benchmark ranges for these building blocks when incorporated into standard pharmacophores.

Metabolic Stability & Clearance Dynamics

Heterocycles like morpholine are notoriously prone to cytochrome P450 (CYP450)-mediated oxidation, typically occurring at the carbons adjacent to the oxygen or nitrogen atoms.

Causality in Metabolic Mitigation: By utilizing N-methyl-1,4-oxazepane-6-carboxamide as a bioisostere, medicinal chemists can alter the steric bulk and electron density distribution around the heteroatoms. This ring expansion shifts the spatial orientation of the vulnerable C-H bonds away from the catalytic heme iron of CYP enzymes. As documented in comprehensive reviews of heterocycle metabolism, modifying ring size is a proven strategy to either block the specific site of metabolism or shift the metabolic pathway entirely, leading to improved intrinsic clearance (CLint) profiles[2].

Logic A Morpholine/Piperazine Scaffold B Ring Expansion & Bioisosteric Replacement A->B C 1,4-Oxazepane Core (Increased Fsp3) B->C D Reduced hPB (Lower Lipophilicity) C->D E Improved Solubility (Disrupted Packing) C->E F Altered CYP450 Metabolic Liability C->F

Caption: Logical pathway of bioisosteric replacement using 1,4-oxazepane.

Experimental Protocols: A Self-Validating System

To accurately benchmark N-methyl-1,4-oxazepane-6-carboxamide against reference compounds, the following standardized, self-validating assays must be employed.

Protocol A: High-Throughput Equilibrium Dialysis (HTED) for hPB

This assay determines the fraction unbound (fu) of the compound in human plasma.

  • Membrane Preparation: Condition a 96-well equilibrium dialysis plate with an 8K Molecular Weight Cut-Off (MWCO) membrane.

    • Causality: An 8K MWCO ensures that plasma proteins (e.g., Human Serum Albumin, ~66 kDa) are completely retained in the donor chamber, while the small molecule freely diffuses to equilibrium.

  • Sample Spiking: Spike human plasma (pH adjusted to 7.4) with 1 µM of the test compound. Include Warfarin (highly bound, >98%) and Metoprolol (low bound, ~10%) as positive and negative controls.

    • Causality: The controls validate the integrity of the membrane and confirm that thermodynamic equilibrium has been reached during the incubation period.

  • Incubation: Dialyze the spiked plasma against an equal volume of PBS (pH 7.4) at 37°C for 6 hours on an orbital shaker.

  • Matrix Matching & Quenching: Extract aliquots from both the buffer and plasma chambers. Matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure identical ionization efficiency. Quench with 3 volumes of cold Acetonitrile containing an Internal Standard (IS).

  • LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant to calculate the unbound fraction: fu = (Concentration in Buffer) / (Concentration in Plasma).

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the intrinsic clearance (CLint) driven by CYP450 enzymes.

  • Pre-Incubation: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Running a parallel control sample without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the IS.

    • Causality: Acetonitrile rapidly denatures microsomal proteins, halting the enzymatic reaction instantly. Including the IS directly in the crash solvent accounts for any volumetric errors during precipitation and corrects for matrix effects during LC-MS/MS ionization.

  • Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS. Calculate CLint using the elimination rate constant (k) derived from the log-linear decline of the parent compound.

Workflow A Compound Library (Oxazepane vs Morpholine) B Physicochemical Profiling (cLogD, TPSA, Solubility) A->B C In Vitro ADME (HLM/RLM Stability, hPB) B->C D LC-MS/MS Quantification C->D E Data Analysis & Structure-Property Rel. D->E

Caption: Experimental workflow for benchmarking ADME and physicochemical properties.

References

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. ACS Medicinal Chemistry Letters.[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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